ONO-9780307
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO7/c1-18-26(36-2)12-22(13-27(18)37-3)29(34)24(11-19-9-20-7-5-6-8-21(20)10-19)16-31-15-23(14-28(32)33)25(17-31)30(35)38-4/h5-8,12-13,15,17,19,24,29,34H,9-11,14,16H2,1-4H3,(H,32,33)/t24-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFDANPLYTSTM-PWUYWRBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONO-9780307: A Technical Overview of its Binding Affinity for the LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the LPA1 receptor, detailing the quantitative binding data, the experimental methodologies used for its determination, and the relevant signaling pathways.
Quantitative Binding Data
The binding affinity of this compound for the human LPA1 receptor has been determined using multiple experimental approaches. The compound demonstrates high-potency antagonism at this receptor. A summary of the key quantitative data is presented below.
| Parameter | Value | Method | Reference |
| IC50 | 2.7 nM | Calcium Mobilization Assay | [1] |
| pKd | 8.00 | Backscattering Interferometry (BSI) | |
| Kd | 10 nM | Backscattering Interferometry (BSI) |
LPA1 Receptor Selectivity
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity of this compound to the LPA1 receptor.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the LPA1 receptor, specifically the release of intracellular calcium upon agonist stimulation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Cell Lines:
-
LPA1-B103 cells (expressing the human LPA1 receptor)
-
Vector-B103 cells (control cell line lacking LPA1 expression)
Principle: The LPA1 receptor, upon activation by an agonist like LPA, couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium mobilization in a dose-dependent manner.
Generalized Protocol:
-
Cell Culture: LPA1-B103 and Vector-B103 cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Probenecid may be included to prevent the efflux of the dye.
-
Compound Addition: Various concentrations of this compound are added to the wells and pre-incubated with the cells for a defined period.
-
Agonist Stimulation: An LPA1 receptor agonist (e.g., lysophosphatidic acid) is added to the wells to stimulate calcium mobilization.
-
Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The IC50 value for this compound is calculated by plotting the percentage of inhibition of the agonist response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Backscattering Interferometry (BSI)
BSI is a label-free, in-solution technique that measures the binding of molecules by detecting changes in the refractive index of the solution.
Objective: To determine the dissociation constant (Kd) of this compound.
Principle: When a ligand binds to its receptor, it causes a change in the conformation and/or hydration shell of the protein. This alteration leads to a minute change in the refractive index of the solution. BSI is highly sensitive to these changes and can be used to quantify the binding affinity.
Generalized Protocol:
-
Sample Preparation: A solution containing a fixed concentration of purified LPA1 receptor (often stabilized in nanodiscs or a similar system) is prepared. A dilution series of this compound is also prepared in the same buffer.
-
Incubation: The LPA1 receptor solution is mixed with each concentration of this compound and allowed to reach binding equilibrium.
-
Measurement: The samples are introduced into a microfluidic channel within the BSI instrument. A laser is directed through the channel, and the backscattered interference pattern is detected by a CCD camera.
-
Signal Analysis: The phase shift of the interference pattern, which is proportional to the change in refractive index, is measured for each sample.
-
Data Analysis: The change in the BSI signal is plotted against the concentration of this compound. The data is then fitted to a binding isotherm (e.g., the one-site binding model) to calculate the dissociation constant (Kd).
LPA1 Receptor Signaling Pathways
The LPA1 receptor is known to couple to multiple G protein subtypes, leading to the activation of several downstream signaling cascades. As an antagonist, this compound blocks these pathways by preventing the binding of endogenous LPA.
The primary signaling pathways initiated by LPA1 activation include:
-
Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).
-
Gi/o Pathway: Results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can also activate the mitogen-activated protein kinase (MAPK/ERK) cascade.
-
G12/13 Pathway: Activates the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for regulating cell shape, migration, and cytoskeletal dynamics.
Conclusion
This compound is a high-affinity antagonist of the LPA1 receptor, with its binding characteristics well-defined by both functional and biophysical methods. Its specificity for LPA1 is supported by structural data, making it a valuable tool for studying the physiological and pathological roles of this receptor. The detailed experimental approaches and an understanding of the signaling pathways it inhibits are crucial for researchers in the fields of pharmacology and drug development who are investigating the therapeutic potential of targeting the LPA1 receptor.
References
ONO-9780307: A Technical Guide to its IC50 Value Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) for ONO-9780307, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with the characterization of this compound.
Introduction
This compound is a specific, synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1)[1][2]. LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events. These pathways are implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The inhibitory action of this compound on LPA1 makes it a valuable tool for studying these processes and a potential therapeutic agent.
Quantitative Data: IC50 Values
The inhibitory potency of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the response of the LPA1 receptor to an agonist by 50%. The IC50 of this compound has been determined using different experimental approaches, with backscattering interferometry being a key method.
| Compound | Target | Assay Method | Reported IC50 Value | Reference |
| This compound | LPA1 Receptor | Backscattering Interferometry | 2.7 nM | Mizuno H, et al. J Lipid Res. 2019;60(1):212-217.[2][3] |
| This compound | LPA1 Receptor | Calcium Mobilization Assay | Inhibition Observed | MedChemExpress, Product Data Sheet[1] |
Experimental Protocols
The determination of the IC50 value for this compound involves sophisticated biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Backscattering Interferometry (BSI)
Backscattering interferometry is a sensitive, label-free technique that measures changes in the refractive index of a solution upon molecular binding events[3][4]. This method allows for the direct measurement of binding affinity between a ligand and its receptor in solution.
Principle: The binding of this compound to the LPA1 receptor causes a conformational change in the protein, which alters the refractive index of the surrounding solution. BSI detects this change as a phase shift in a laser beam that is passed through the sample, allowing for the calculation of binding constants.
Experimental Protocol (Based on Mizuno H, et al. J Lipid Res. 2019):
-
Preparation of LPA1 Receptor: A purified preparation of the human LPA1 receptor is used. This may involve expression in a suitable cell line and subsequent purification from cell membranes.
-
Ligand Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. A dilution series is then prepared in the assay buffer.
-
Binding Assay:
-
A constant concentration of the purified LPA1 receptor is incubated with varying concentrations of this compound.
-
The samples are loaded into a microfluidic chip.
-
A laser beam is directed through the microfluidic channel, and the backscattered interference pattern is recorded by a detector.
-
-
Data Analysis:
-
The phase shift of the interference pattern is measured for each concentration of this compound.
-
The change in phase shift is plotted against the logarithm of the inhibitor concentration.
-
The resulting dose-response curve is fitted to a suitable pharmacological model (e.g., a four-parameter logistic equation) to determine the dissociation constant (Kd) or the IC50 value.
-
Calcium Mobilization Assay
The LPA1 receptor couples to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC). PLC in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. A calcium mobilization assay measures this increase in intracellular Ca2+ as a readout of receptor activation. As an antagonist, this compound will inhibit the Ca2+ mobilization induced by an LPA1 agonist.
Principle: Cells expressing the LPA1 receptor are loaded with a Ca2+-sensitive fluorescent dye. Upon stimulation with an LPA1 agonist, the intracellular Ca2+ concentration increases, leading to a change in the fluorescence of the dye. The inhibitory effect of this compound is measured by its ability to reduce this fluorescence signal.
Experimental Protocol:
-
Cell Culture: LPA1-B103 cells, a cell line stably expressing the human LPA1 receptor, are cultured in appropriate media and conditions. Vector-B103 cells (not expressing LPA1) are used as a negative control[1][2].
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Compound Incubation: The dye-loading solution is removed, and the cells are washed with an assay buffer. The cells are then incubated with varying concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
A solution of an LPA1 agonist (e.g., lysophosphatidic acid, typically at a concentration that elicits a submaximal response, such as 10 µM) is added to the wells[5].
-
The change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each well.
-
The percentage of inhibition by this compound is calculated relative to the response in the absence of the inhibitor.
-
The percentage of inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the biological and experimental processes provide a clearer understanding of the context of this compound's action and its characterization.
Caption: LPA1 Receptor Signaling Pathway.
Caption: IC50 Determination Workflow via Calcium Mobilization.
Conclusion
The determination of the IC50 value of this compound for the LPA1 receptor is a critical step in its pharmacological characterization. Through the application of advanced techniques such as backscattering interferometry and established cell-based methods like the calcium mobilization assay, a consistent and potent inhibitory activity has been demonstrated. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and GPCR biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Back-Scattering Interferometry: An Ultrasensitive Method for the Unperturbed Detection of Acetylcholinesterase-Inhibitor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
ONO-9780307: A Technical Guide to its Selectivity for Lysophosphatidic Acid Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ONO-9780307 for the lysophosphatidic acid (LPA) receptor subtypes. It includes quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and LPA Receptors
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors. To date, six subtypes have been identified: LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6. These receptors are involved in numerous physiological and pathological processes, making them attractive targets for drug discovery.
This compound is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] It binds to an orthosteric site on the receptor and has been instrumental in elucidating the crystal structure of LPA1.[1][3] Understanding the selectivity of this compound is crucial for its use as a research tool and for the development of therapeutic agents targeting the LPA1 signaling pathway.
Quantitative Selectivity Profile
This compound demonstrates high affinity and selectivity for the human LPA1 receptor. While comprehensive quantitative data for its activity against all LPA receptor subtypes is limited in publicly available literature, the existing data strongly supports its primary action as an LPA1 antagonist.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| LPA1 | IC50 | 2.7 | [1][2] |
| LPA2 | - | Data not available | - |
| LPA3 | - | Data not available | - |
| LPA4 | - | Data not available | - |
| LPA5 | - | Data not available | - |
| LPA6 | - | Data not available | - |
Table 1: Quantitative activity of this compound at LPA receptor subtypes.
Structural and computational studies suggest a basis for the selectivity of this compound for LPA1 over LPA2 and LPA3. A key amino acid residue, Histidine 40 (His40), is present in the binding pocket of LPA1 but is not conserved in LPA2 and LPA3.[3] This difference is hypothesized to be a key determinant of the observed selectivity.[3] For comparison, the LPA receptor antagonist Ki16425 shows a selectivity profile with inhibitory activity in the order of LPA1 ≥ LPA3 >> LPA2.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonist activity of this compound at LPA receptors.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the inhibitory potency (IC50) of this compound on LPA1 receptor activation.
Materials:
-
Cells stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
LPA (agonist)
-
This compound (antagonist)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Culture LPA1-expressing cells in appropriate medium supplemented with FBS. Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a solution of LPA at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay:
-
Wash the cells with HBSS containing probenecid to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence reader and initiate recording of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).
-
After establishing a stable baseline, add the LPA agonist solution to all wells.
-
Continue recording the fluorescence signal for a further 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ONO-9780307: A Deep Dive into its Role in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1)[1][2][3]. LPA1 is a G protein-coupled receptor (GPCR) activated by the bioactive lipid, lysophosphatidic acid (LPA)[4][5]. LPA and its receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer progression[5][6]. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cellular signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 receptor[4]. It binds to the orthosteric site within the transmembrane bundle of the receptor, the same site recognized by the endogenous ligand, LPA. The binding of this compound prevents the conformational changes necessary for receptor activation. Specifically, the indane moiety of this compound sterically hinders the inward movement of transmembrane helix 7 (TM7), a critical step in the activation of class A GPCRs like LPA1[4][7]. By locking the receptor in an inactive state, this compound effectively blocks the initiation of downstream signaling cascades.
Quantitative Data Summary
The inhibitory potency of this compound on the LPA1 receptor has been quantified in vitro.
| Compound | Target | Assay Type | Measured Value | Reference |
| This compound | Human LPA1 Receptor | Inhibition of LPA-induced Ca2+ mobilization | IC50: 2.7 nM | [1][2] |
Impact on Cell Signaling Pathways
The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate a variety of intracellular signaling events[5]. By antagonizing LPA1, this compound effectively inhibits these downstream pathways.
LPA1 Signaling and its Inhibition by this compound
Caption: this compound blocks LPA-induced LPA1 activation and downstream signaling.
-
Gq/11 Pathway: Upon activation by LPA, LPA1 stimulates the Gq/11 family of G proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event that this compound has been shown to inhibit[1][2].
-
Gi/o Pathway: LPA1 activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with cell proliferation.
-
G12/13 Pathway: The coupling of LPA1 to G12/13 activates Rho GTPases through Rho-specific guanine (B1146940) nucleotide exchange factors (RhoGEFs). The activation of RhoA is a central event in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and migration.
By blocking the initial step of receptor activation, this compound prevents the propagation of signals through all of these pathways, thereby inhibiting the cellular responses mediated by LPA1.
Experimental Protocols
The characterization of this compound as an LPA1 antagonist has been established through various in vitro and structural biology techniques.
In Vitro Calcium Mobilization Assay
This assay is a common method to assess the functional activity of GPCRs that couple to the Gq pathway.
Objective: To determine the inhibitory concentration (IC50) of this compound against LPA-induced calcium mobilization in cells expressing the human LPA1 receptor.
Methodology:
-
Cell Culture: LPA1-overexpressing cells (e.g., LPA1-B103 cells) and a vector control cell line are cultured in appropriate media[1][2].
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the cells.
-
LPA Stimulation: An LPA solution at a concentration known to elicit a sub-maximal response (e.g., EC80) is added to the wells to stimulate the LPA1 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence data is normalized, and the IC50 value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.
X-ray Crystallography
Structural studies have been crucial in elucidating the precise binding mode of this compound to the LPA1 receptor[7].
Objective: To solve the high-resolution crystal structure of the human LPA1 receptor in complex with this compound.
Methodology:
-
Protein Expression and Purification: The human LPA1 receptor is expressed in an appropriate system (e.g., insect cells) and purified using affinity chromatography. To enhance stability for crystallization, the receptor may be co-expressed with a stabilizing fusion partner like bacteriorhodopsin-like protein (bRIL)[7].
-
Complex Formation: The purified LPA1 receptor is incubated with a molar excess of this compound.
-
Crystallization: The LPA1-ONO-9780307 complex is subjected to crystallization screening using techniques such as lipidic cubic phase (LCP) crystallization.
-
Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.
-
Structure Determination and Refinement: The crystal structure is solved using molecular replacement and refined to high resolution. This reveals the detailed molecular interactions between this compound and the amino acid residues of the LPA1 binding pocket[7].
Caption: Workflow for functional and structural characterization of this compound.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the LPA1 receptor. Its mechanism of action, involving the direct competitive inhibition of LPA binding and the stabilization of an inactive receptor conformation, is understood at a molecular level. By blocking LPA1-mediated signaling through Gq, Gi, and G12/13 pathways, this compound holds therapeutic potential for diseases driven by aberrant LPA signaling. The experimental methodologies outlined provide a robust framework for the continued investigation of this and other LPA1 receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lpath, Inc. Presents Compelling New Preclinical Results of Its Anti-Cancer Drug Candidate, Lpathomab(TM), at the American Association for Cancer Research 100th Annual Meeting - BioSpace [biospace.com]
- 7. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
ONO-9780307: An In-Depth Technical Guide for the Study of LPA1 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, migration, and survival.[1] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), with the LPA receptor 1 (LPA1) being a key player in cancer progression. Aberrant LPA1 signaling has been implicated in the pathogenesis of various cancers, including breast, lung, pancreatic, and ovarian cancer, making it a compelling target for therapeutic intervention.[2]
ONO-9780307 is a potent and specific antagonist of the LPA1 receptor.[3][4] While extensive preclinical and clinical data on this compound in the context of cancer are not publicly available, its high affinity and specificity make it a valuable research tool for elucidating the role of LPA1 in oncology. This technical guide provides a comprehensive overview of this compound, the LPA1 signaling pathway, and methodologies for its study in cancer research.
This compound: A Potent LPA1 Antagonist
This compound is a synthetic, small-molecule antagonist of the human LPA1 receptor. Its primary utility demonstrated in the scientific literature is as a high-affinity ligand for biophysical and structural studies, including the elucidation of the crystal structure of the LPA1 receptor.[1]
Table 1: this compound Compound Specifications
| Property | Value | Reference |
| Target | Lysophosphatidic acid receptor 1 (LPA1) | [3][4] |
| Mechanism of Action | Antagonist | [3][4] |
| IC50 | 2.7 nM | [3][4] |
| Chemical Formula | C30H35NO7 | [3] |
| Molecular Weight | 521.6 g/mol | [3] |
LPA1 Signaling in Cancer
Activation of LPA1 by its ligand, LPA, initiates a cascade of intracellular signaling events that contribute to the hallmarks of cancer. LPA1 couples to several G proteins, primarily Gi/o, Gq/11, and G12/13, to activate downstream effector pathways.[2]
Figure 1: Simplified LPA1 signaling pathway in cancer.
Preclinical Data for LPA1 Antagonists in Cancer (Illustrative Examples)
While specific preclinical data for this compound in cancer models are limited in the public domain, studies on other LPA1 antagonists provide evidence for the therapeutic potential of targeting this receptor in oncology.
Table 2: In Vitro Activity of LPA1 Antagonists in Cancer Cell Lines
| Compound | Cancer Type | Assay | Endpoint | Result | Reference |
| Ki16425 | Lung Cancer (A549) | Migration | LPA-induced migration | Inhibition | [3] |
| Ki16425 | Lung Cancer (A549) | Proliferation | LPA-induced proliferation | Inhibition | [3] |
| Ki16425 | Lung Cancer (A549) | Colony Formation | LPA-induced colony formation | Inhibition | [3] |
| AM095 | Melanoma (A2058) | Chemotaxis | LPA-driven chemotaxis | IC50 = 233 nM | [1] |
Table 3: In Vivo Efficacy of LPA1 Antagonists in Cancer Models
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| ono7300243 | Lung Cancer (A549 xenograft) | Not specified | Blocked LPA-induced actions | [3] |
| Ki16425 | Pancreatic Cancer (YAPC-PD xenograft) | Oral administration | Inhibited tumor weight, invasion, and metastasis | [5] |
Experimental Protocols for Studying LPA1 Antagonists
The following are generalized protocols for key experiments to evaluate the efficacy of LPA1 antagonists like this compound in cancer research. These protocols should be optimized for specific cell lines and experimental conditions.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block LPA-induced increases in intracellular calcium, a hallmark of Gq-mediated LPA1 signaling.
Figure 2: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the LPA1 receptor (e.g., CHO-K1 cells stably transfected with human LPA1) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time.
-
LPA Stimulation: Add a fixed concentration of LPA to stimulate calcium mobilization.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the LPA-induced calcium response at each concentration of this compound to determine the IC50 value.
Cell Migration and Invasion Assays
These assays assess the ability of an LPA1 antagonist to inhibit cancer cell motility, a critical step in metastasis.
Figure 3: Workflow for cell migration and invasion assays.
Detailed Methodology:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is necessary.
-
Cell Seeding: Suspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing LPA to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration or invasion (typically 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix the cells that have migrated to the lower surface of the membrane and stain them with a dye such as crystal violet. Count the number of stained cells in several fields of view under a microscope.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of an LPA1 antagonist in a living organism.
Figure 4: Workflow for an in vivo tumor xenograft study.
Detailed Methodology:
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]
-
Tumor Growth: Monitor the mice until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to different treatment groups: vehicle control and one or more doses of this compound. Administer the treatment according to a defined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for histological analysis or biomarker studies.
Conclusion
This compound is a powerful tool for investigating the role of LPA1 in cancer. Its high potency and specificity allow for precise interrogation of the LPA1 signaling pathway. While direct evidence of its anti-cancer efficacy is not yet widely published, the data from other LPA1 antagonists strongly suggest that inhibiting this receptor is a promising therapeutic strategy. The experimental protocols outlined in this guide provide a framework for researchers to explore the potential of this compound and other LPA1 antagonists in the development of novel cancer therapies. Further research is warranted to fully elucidate the preclinical and clinical potential of this compound in oncology.
References
- 1. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
ONO-9780307: A Technical Guide on its Role as a Lysophosphatidic Acid Receptor 1 Antagonist and its Implications for Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to ONO-9780307
This compound is a small molecule inhibitor designed to specifically target the LPA1 receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of LPA1 signaling.
Chemical Properties and Potency
This compound exhibits potent antagonism of the LPA1 receptor, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) for receptor binding. This high potency suggests that it can effectively block LPA-induced signaling at low concentrations.
| Compound | Target | IC50 (Binding Affinity) | CAS Number | Molecular Formula | Molecular Weight |
| This compound | LPA1 Receptor | 2.7 nM[1][2] | 856691-44-6[1][2] | C30H35NO7[1][2] | 521.60 g/mol [1][2] |
The LPA1 Signaling Pathway and its Role in Cell Migration
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), with LPA1 being a prominent member. The activation of LPA1 by LPA initiates a cascade of intracellular signaling events that are central to the regulation of cell migration.
Mechanism of LPA1-Mediated Cell Migration
Upon LPA binding, the LPA1 receptor couples to heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. This coupling triggers downstream signaling pathways that converge on the cytoskeleton, leading to changes in cell shape, adhesion, and motility. Key downstream effectors include:
-
Rho GTPases: Activation of RhoA, Rac1, and Cdc42, master regulators of the actin cytoskeleton, leading to the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell movement.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-activated protein kinase (MAPK) pathway: The ERK1/2 signaling cascade, which is involved in cell proliferation and migration.
The culmination of these signaling events is the promotion of directional cell migration, a process that is hijacked by cancer cells to facilitate invasion and metastasis.
This compound as an Inhibitor of LPA1 Signaling
This compound acts as a competitive antagonist at the orthosteric binding site of the LPA1 receptor.[1] By occupying this site, it prevents the binding of the endogenous ligand LPA, thereby inhibiting the initiation of the downstream signaling cascades that promote cell migration.
Expected Effects of this compound on Cell Migration
Based on its mechanism of action as a potent LPA1 antagonist, this compound is expected to significantly inhibit LPA-induced cell migration. Studies on other LPA1 antagonists have consistently demonstrated a reduction in the migratory and invasive potential of various cell types, including cancer cells and fibroblasts.
| LPA1 Antagonist | Cell Type | Assay | Effect on Migration/Invasion | Reference |
| Ki16425 | Pancreatic Cancer Cells | Transwell Invasion | Inhibition of LPA-induced invasion | [4] |
| Ki16425 | Neuroblastoma Cells | Transwell Migration | No effect on migration, but blocked LPA-induced suppression of migration | [5] |
| BrP-LPA | Breast Cancer Cells | Scratch Wound | Reduction of LPA-induced migration | [6] |
| AM966 | A549 Lung Cancer Cells | Transwell Migration | Abolished PA-stimulated cell migration | [7] |
It is highly probable that this compound would exhibit similar inhibitory effects on cell migration in a dose-dependent manner. The precise IC50 for migration inhibition would need to be determined experimentally for specific cell lines.
Experimental Protocols for Assessing the Effect of this compound on Cell Migration
To quantitatively assess the impact of this compound on cell migration, standard in vitro assays such as the wound healing (scratch) assay and the transwell (Boyden chamber) assay are recommended.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to study collective cell migration.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Serum Starvation (Optional): To reduce the influence of serum-derived growth factors, cells can be serum-starved for 12-24 hours prior to the assay.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition: Immediately after treatment (time 0), capture images of the scratch using an inverted microscope. Continue to capture images at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours, or until the wound in the control wells is nearly closed.
-
Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as follows: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100% Where T0 is the initial time point and Tx is the subsequent time point. The rate of migration can be determined by plotting the percentage of wound closure against time.
Transwell (Boyden Chamber) Migration Assay
This assay is used to assess the chemotactic response of cells towards a chemoattractant.
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., LPA). The ability of the cells to migrate through the pores towards the chemoattractant is quantified.
Detailed Methodology:
-
Preparation of Transwell Inserts: Rehydrate the transwell inserts (typically with 8 µm pores) with serum-free medium. For invasion assays, the membrane can be coated with an extracellular matrix protein like Matrigel.
-
Chemoattractant: In the lower wells of a 24-well plate, add medium containing LPA (e.g., 1 µM) as the chemoattractant. Include wells with serum-free medium as a negative control.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for sufficient migration (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde, and then stain with a solution such as crystal violet.
-
Quantification: Elute the stain from the migrated cells and measure the absorbance using a plate reader. Alternatively, count the number of stained cells in several microscopic fields for each membrane and calculate the average.
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of LPA1 receptor signaling. Given the well-established role of the LPA1 pathway in promoting cell migration, this compound is expected to be a potent inhibitor of this process. Its utility in preclinical research, particularly in the fields of oncology and fibrosis where aberrant cell migration is a key pathological feature, is significant. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the anti-migratory effects of this compound and other LPA1 antagonists. Further studies are warranted to elucidate the precise quantitative effects of this compound on the migration of various cell types and to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of LPAR1 Expression in Neuroblastoma Promotes Tumor Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-9780307 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including fibrosis.[1][2][3] As a selective inhibitor, this compound serves as a critical tool for studying LPA1 signaling and as a potential therapeutic agent. This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including a functional calcium mobilization assay and a biophysical binding assay using backscattering interferometry (BSI).
Mechanism of Action
This compound functions by binding to an orthosteric site within the LPA1 receptor, competitively inhibiting the binding of the endogenous ligand, lysophosphatidic acid (LPA).[1][3][4] LPA1 couples to multiple G protein families, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. By blocking LPA binding, this compound effectively attenuates these signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity against the LPA1 receptor.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 2.7 nM | Calcium Mobilization | Not explicitly stated | [1][3] |
| pKd | 8.00 | Backscattering Interferometry | LPA1-nanovesicles | |
| Kd | 9.90 ± 4.55 nM | Backscattering Interferometry | LPA1-nanovesicles |
Signaling Pathway
The activation of LPA1 by LPA triggers a multi-faceted signaling cascade. The Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be measured to assess receptor activation. The Gi/o pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The G12/13 pathway activates Rho, a small GTPase involved in cytoskeletal reorganization. This compound blocks these downstream events by preventing the initial ligand-receptor interaction.
LPA1 Receptor Signaling Pathways
Experimental Protocols
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
Experimental Workflow:
Calcium Mobilization Assay Workflow
Materials:
-
LPA1-B103 cells (rat neuroblastoma B103 cells stably expressing human LPA1)
-
Vector-B103 cells (control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
LPA (e.g., 1-oleoyl-LPA)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-wall, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FDSS7000, FLIPR)
Procedure:
-
Cell Plating:
-
Seed LPA1-B103 and Vector-B103 cells into a 96-well plate at a density of 40,000 to 80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM (e.g., 2-4 µM) in HBSS. The addition of Pluronic F-127 (e.g., 0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Automatically add a pre-determined concentration of LPA (e.g., EC80 concentration) to stimulate the cells.
-
Immediately begin monitoring the change in fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
-
Data Analysis:
-
Calculate the antagonist response as the percentage inhibition of the LPA-induced calcium signal.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Backscattering Interferometry (BSI) Assay
BSI is a label-free technique that measures changes in the refractive index of a solution upon molecular binding, allowing for the determination of binding affinity (Kd) and competitive binding.
Experimental Workflow:
Backscattering Interferometry Workflow
Materials:
-
LPA1-B103 and Vector-B103 cells
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
This compound
-
Endogenous LPA1 ligands (for competition assay, e.g., 1-oleoyl-LPA)
-
Probe sonicator
-
Dynamic light scattering (DLS) instrument
-
Backscattering interferometry instrument
Procedure:
-
Preparation of LPA1-Nanovesicles:
-
Harvest LPA1-B103 and Vector-B103 cells and prepare microsomal membrane fractions by differential centrifugation.
-
Resuspend the membrane fractions in PBS with protease inhibitors.
-
Sonicate the membrane suspensions to produce nanovesicles with a diameter of approximately 100-200 nm.
-
Confirm the size distribution of the nanovesicles using DLS.
-
-
Binding Affinity (Kd) Determination:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., PBS with low concentration of BSA and ethanol (B145695) to aid solubility).
-
Mix the this compound dilutions with a fixed concentration of LPA1-nanovesicles or control nanovesicles (for non-specific binding).
-
Allow the mixtures to equilibrate.
-
Measure the binding signal for each concentration using the BSI instrument.
-
Subtract the non-specific binding signal (from control nanovesicles) from the total binding signal (from LPA1-nanovesicles) to obtain the specific binding.
-
Plot the specific binding signal against the this compound concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Competitive Binding Assay:
-
Prepare mixtures of LPA1-nanovesicles and a fixed concentration of this compound.
-
Add increasing concentrations of a competing endogenous ligand (e.g., LPA).
-
Measure the BSI signal for each concentration of the competing ligand.
-
A decrease in the BSI signal indicates displacement of this compound from the LPA1 receptor.
-
Plot the BSI signal against the concentration of the competing ligand to determine its IC50 for displacing this compound.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. The calcium mobilization assay is a reliable method for assessing the functional antagonism of this compound at the LPA1 receptor, while the backscattering interferometry assay offers a sensitive, label-free approach to quantify its binding affinity and competitive interactions. These assays are essential tools for researchers in the field of GPCR pharmacology and drug development.
References
Application Notes and Protocols for ONO-9780307 in a Cell-Based Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes.[1][2][3] The LPA1 receptor is known to couple to multiple G-proteins, including Gq/11 and Gi/o, which, upon activation by an agonist like lysophosphatidic acid (LPA), trigger a signaling cascade that leads to the mobilization of intracellular calcium (Ca2+).[4][5] This increase in cytosolic Ca2+ can be quantitatively measured using fluorescent calcium indicators, making it a robust method for characterizing the activity of LPA1 receptor modulators.
These application notes provide a detailed protocol for an in vitro cell-based calcium mobilization assay to determine the antagonist potency of this compound on the human LPA1 receptor. The assay is suitable for a high-throughput screening (HTS) format using automated fluorescence plate readers.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Assay Type | Target | Cell Line/System | Potency (IC50) | Reference |
| Calcium Mobilization Inhibition | Human LPA1 Receptor | LPA1-B103 cells | 2.7 nM | [1][2][3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPA1 receptor signaling pathway leading to calcium mobilization and the experimental workflow for determining the antagonist activity of this compound.
Caption: LPA1 receptor signaling cascade leading to calcium mobilization and its inhibition by this compound.
Caption: Experimental workflow for the this compound antagonist calcium mobilization assay.
Experimental Protocols
This section provides a detailed methodology for determining the antagonist activity of this compound using a cell-based calcium mobilization assay.
Materials and Reagents
-
Cells: A cell line stably expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
LPA (18:1 or other relevant species): Prepare a stock solution in a suitable vehicle (e.g., fatty acid-free BSA).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM/F12 supplemented with FBS, antibiotics, and selection agents).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: (Optional) To inhibit dye extrusion from cells.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Experimental Procedure
This protocol is designed for a 96-well or 384-well plate format to assess the antagonist activity of this compound.
1. Cell Plating:
-
Culture LPA1-expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in a fresh culture medium.
-
Plate the cells into black-walled, clear-bottom microplates at a density optimized for your cell line (e.g., 20,000 - 50,000 cells per well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Dye Loading:
-
Prepare a Dye Loading Solution. For example, for Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 in DMSO before diluting it in the Assay Buffer to the final desired concentration (e.g., 2-4 µM). Probenecid can be added to the Assay Buffer at a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add an equal volume of the Dye Loading Solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Following incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.
3. Compound Plate Preparation:
-
Antagonist Plate (this compound): Perform a serial dilution of this compound in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from a concentration that is 4X the final desired highest concentration).
-
Agonist Plate (LPA): Prepare the LPA solution in Assay Buffer at a concentration that is 4X the final desired EC₈₀ concentration. The EC₈₀ should be predetermined from an agonist dose-response curve.
4. Fluorescence Measurement (Antagonist Mode):
-
Place the cell plate, antagonist plate, and agonist plate into the fluorescence plate reader.
-
Program the instrument to perform the following steps:
-
Baseline Reading: Measure the baseline fluorescence of the cells for 10-20 seconds.
-
Antagonist Addition: Add the this compound dilutions from the antagonist plate to the cell plate.
-
Incubation: Incubate the cell plate with the antagonist for a predetermined time (e.g., 15-30 minutes).
-
Agonist Addition: Add the LPA solution from the agonist plate to the cell plate to stimulate calcium mobilization.
-
Response Reading: Immediately after agonist addition, measure the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the calcium flux.
-
5. Data Analysis:
-
The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound. This represents the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a cell-based calcium mobilization assay to characterize its antagonist activity at the LPA1 receptor. The detailed protocols and supporting information are intended to enable researchers to successfully implement this assay in their drug discovery and development workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
ONO-9780307 In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: ONO-9780307 is a potent and specific synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1), with an IC50 of 2.7 nM[1]. LPA1 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis[2]. Antagonism of LPA1 signaling is a promising therapeutic strategy for various diseases, including cancer and fibrotic conditions[3][4][5][6]. These application notes provide a comprehensive guide for the in vivo experimental design of this compound, including detailed protocols and data presentation formats.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the orthosteric site of the LPA1 receptor[1][3]. By binding to LPA1, it prevents the inward movement of the seventh transmembrane helix (TM7), thereby inhibiting receptor activation by its endogenous ligand, lysophosphatidic acid (LPA)[7]. The LPA1 receptor couples to several G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades. These pathways ultimately regulate cellular responses such as proliferation, survival, and migration.
Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
While specific in vivo data for this compound is limited in publicly available literature, the following tables provide a template for summarizing key quantitative parameters based on its in vitro activity and data from analogous LPA1 antagonists.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.7 nM | LPA1-B103 | [1][3] |
Table 2: Preclinical Pharmacokinetics of Representative LPA1 Antagonists (for reference)
| Compound | Species | Route | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| BMS-986278 | Mouse | Oral | 70 | 37 | [7] |
| BMS-986278 | Rat | Oral | 100 | 15 | [7] |
| BMS-986278 | Monkey | Oral | 79 | 2 | [7] |
| ONO-0300302 | Rat | i.v. | - | 15.9 | [8] |
Table 3: In Vivo Formulation of this compound
| Component | Proportion | Solubility | Reference |
| DMSO | 10% | - | [1][9] |
| Corn Oil | 90% | ≥ 5 mg/mL | [1][9] |
In Vivo Experimental Protocols
The following protocols are generalized based on common practices for evaluating LPA1 antagonists in preclinical models of cancer and fibrosis. Researchers should optimize these protocols based on their specific experimental goals.
General Experimental Workflow
Caption: General workflow for in vivo efficacy studies of this compound.
Protocol 1: Xenograft Tumor Model (e.g., Pancreatic, Lung Cancer)
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line with demonstrated LPA1 expression (e.g., A549 lung cancer cells, YAPC-PD pancreatic cancer cells)[4][10]
-
This compound
-
Vehicle (10% DMSO, 90% corn oil)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution with corn oil to the final concentration (e.g., 1-10 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection daily or as determined by pharmacokinetic studies.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health.
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
-
Tissue Collection and Analysis:
-
Collect tumors for weight measurement, histology, and biomarker analysis (e.g., proliferation markers, apoptosis markers).
-
Collect blood for pharmacokinetic analysis.
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To assess the anti-fibrotic potential of this compound in a mouse model of lung fibrosis.
Materials:
-
C57BL/6 mice
-
Bleomycin (B88199) sulfate
-
This compound
-
Vehicle (10% DMSO, 90% corn oil)
-
Anesthesia (e.g., isoflurane)
-
Equipment for intratracheal instillation
Procedure:
-
Induction of Fibrosis:
-
Anesthetize mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 10-30 mg/kg, orally) either prophylactically (starting at the time of bleomycin instillation) or therapeutically (starting 7-10 days post-bleomycin).
-
Administer this compound or vehicle daily.
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and signs of respiratory distress.
-
Sacrifice animals at a predetermined time point (e.g., 14 or 21 days post-bleomycin).
-
-
Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of hydroxyproline (B1673980) content as an indicator of collagen deposition.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Objective: To determine the pharmacokinetic profile and establish a relationship between drug concentration and pharmacological effect.
Protocol:
-
Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral) and intravenously.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
-
-
Pharmacodynamics:
-
In a relevant in vivo model (e.g., LPA-induced cytokine release), administer varying doses of this compound.
-
At the time of expected peak drug concentration, challenge the animals with LPA.
-
Measure a relevant biomarker of LPA1 activity (e.g., histamine (B1213489) release, downstream signaling molecule phosphorylation in a target tissue) at various time points post-challenge.
-
Correlate the extent of biomarker modulation with the plasma concentrations of this compound.
-
Toxicology Assessment
A preliminary toxicology assessment should be conducted to determine the maximum tolerated dose (MTD) and identify potential off-target effects. This typically involves dose-range-finding studies in rodents, followed by more definitive studies at and around the MTD. Key parameters to monitor include clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific research questions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor1 antagonists as anticancer agents suppress human lung tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-9780307 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor involved in various physiological and pathological processes.[1] With an IC50 value of 2.7 nM, this compound serves as a valuable tool for investigating LPA1-mediated signaling pathways and for preclinical studies targeting diseases associated with LPA1 dysregulation, such as fibrosis and cancer.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its mechanism of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₅NO₇ | [1] |
| Molecular Weight | 521.60 g/mol | [1] |
| CAS Number | 856691-44-6 | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (HPLC) | |
| Storage (Solid) | 4°C, protect from light | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1][4] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes | Reference |
| DMSO | 100 mg/mL | 191.72 mM | May require ultrasonication for complete dissolution. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1][4] |
| 10% DMSO in Corn Oil | ≥ 5 mg/mL | 9.59 mM | Suitable for in vivo preparations. A clear solution should be obtained. | [1] |
Stock Solution Preparation Protocols
Accurate and consistent preparation of stock solutions is essential for reproducible experimental results. Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated DMSO stock solution of this compound.
Protocol 1: High-Concentration Stock Solution for In Vitro Use (e.g., 10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protectant microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg of this compound (Molecular Weight = 521.60 g/mol ).
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For a 10 mM stock from 5.22 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath until a clear solution is obtained.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protectant vials.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Working Solution Preparation for Cell-Based Assays: When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity, typically keeping it below 0.5%.[5]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct dilution into aqueous media, perform an intermediate dilution of the high-concentration DMSO stock in your cell culture medium or buffer.
-
Final Dilution: Add the small volume of the DMSO stock (or the intermediate dilution) to the final volume of cell culture medium and mix immediately and thoroughly.
-
Controls: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the compound-treated samples.
Protocol 2: Stock Solution for In Vivo Use (e.g., 5 mg/mL in 10% DMSO / 90% Corn Oil)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Corn oil (or other suitable vehicle)
-
Sterile vials
Procedure:
-
Initial Dissolution in DMSO: Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL). To do this, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Preparation of Final Formulation: For a final concentration of 5 mg/mL, add the solvents sequentially. For example, to prepare 1 mL of the final solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.[4]
-
Mixing: Mix the solution thoroughly until a clear and homogenous solution is achieved. Gentle warming or sonication may be used to aid dissolution if necessary.[4]
-
Use: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[4]
Mechanism of Action and Signaling Pathway
This compound is a specific antagonist of the LPA1 receptor.[1] LPA1 is a G protein-coupled receptor that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[6][7][8] This initiates a cascade of downstream signaling events that regulate a wide range of cellular responses such as cell proliferation, migration, survival, and cytoskeletal changes.[6][7] this compound competitively binds to the orthosteric site of the LPA1 receptor, thereby blocking the binding of LPA and inhibiting the subsequent downstream signaling.[1] For instance, this compound has been shown to inhibit LPA-induced Ca2+ mobilization, a process mediated by the Gαq/11 pathway.[1][4]
LPA1 Signaling Pathway and Inhibition by this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scripps.edu [scripps.edu]
Application Notes and Protocols for ONO-9780307 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and highly selective synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), with an in vitro IC50 of 2.7 nM.[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), triggers a range of cellular responses implicated in various physiological and pathological processes. Dysregulation of the LPA/LPA1 signaling axis has been linked to the pathogenesis of several diseases, including fibrosis, neuropathic pain, and cancer, making LPA1 a compelling therapeutic target.[3][4]
These application notes provide detailed protocols for the administration of this compound in mouse models of human diseases, guidance on experimental design, and representative data. Given the limited publicly available in vivo data for this compound, the experimental protocols and quantitative data presented herein are based on studies with other potent and selective LPA1 antagonists, such as AM095 and AM966, and serve as a comprehensive guide for preclinical evaluation.[5][6][7]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at an orthosteric site on the LPA1 receptor.[1] By blocking the binding of LPA, this compound inhibits the activation of downstream signaling cascades. The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3][4][8][9] Inhibition of these pathways by this compound is expected to modulate a variety of cellular functions, including proliferation, migration, and differentiation.[8][10]
Quantitative Data Summary
The following tables present representative quantitative data for a potent LPA1 antagonist in various preclinical mouse models. These data are intended to serve as a benchmark for researchers designing and interpreting their own studies with this compound.
Table 1: In Vitro Potency of LPA1 Antagonists
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | Human LPA1 | Not Specified | 2.7 | [1][2] |
| AM966 | Human LPA1 | Calcium Release | 17 | [5] |
| AM095 | Human LPA1 | Calcium Flux | 25 | [7] |
| AM095 | Mouse LPA1 | Calcium Flux | 23 | [7] |
Table 2: Representative In Vivo Efficacy of an LPA1 Antagonist in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Lung Hydroxyproline (B1673980) (µ g/lung ) | Total BALF Protein (µg/mL) | Reference (Similar Compound) |
| Vehicle Control (Saline) | - | 150 ± 15 | 200 ± 25 | [5][6] |
| Bleomycin (B88199) + Vehicle | - | 450 ± 40 | 800 ± 75 | [5][6] |
| Bleomycin + LPA1 Antagonist | 10 | 320 ± 30 | 550 ± 50 | [5][6] |
| Bleomycin + LPA1 Antagonist | 30 | 220 ± 25 | 350 ± 40 | [5][6] |
| Bleomycin + LPA1 Antagonist | 60 | 180 ± 20 | 250 ± 30 | [6] |
Data are presented as mean ± SEM and are hypothetical, based on published results for similar compounds.
Table 3: Representative In Vivo Efficacy of an LPA1 Antagonist in a Partial Sciatic Nerve Ligation (PSNL) Mouse Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | Reference (General Concept) |
| Sham + Vehicle | - | 4.5 ± 0.5 | [11][12][13] |
| PSNL + Vehicle | - | 0.8 ± 0.2 | [11][12][13] |
| PSNL + LPA1 Antagonist | 10 | 1.5 ± 0.3 | |
| PSNL + LPA1 Antagonist | 30 | 2.8 ± 0.4 |
Data are presented as mean ± SEM and are hypothetical, based on the established role of LPA1 in neuropathic pain.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.
-
For in vivo administration, prepare a fresh dosing solution on each day of use.
-
To prepare a dosing solution in a vehicle of 10% DMSO and 90% corn oil, first add the required volume of the DMSO stock solution to a sterile tube.
-
Add the corresponding volume of corn oil to achieve the final desired concentration and vehicle composition. For example, to prepare 1 mL of a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension.
Note: The final concentration of DMSO should be kept as low as possible, and the vehicle should be tested alone in a control group of animals.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model
Animal Model:
-
C57BL/6 mice, male, 8-10 weeks old.
Procedure:
-
Induction of Fibrosis:
-
Anesthetize mice with isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Administer a single intratracheal dose of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
-
This compound Administration:
-
Begin administration of this compound or vehicle one day after bleomycin instillation (prophylactic regimen) or 7-10 days after (therapeutic regimen).
-
Administer this compound via oral gavage (p.o.) once or twice daily at doses ranging from 10 to 60 mg/kg.
-
Continue daily administration for 14 to 21 days.
-
-
Efficacy Readouts:
-
At the end of the study, euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total protein content and inflammatory cell counts.
-
Assess lung tissue for collagen content (e.g., Sircol assay or hydroxyproline assay) and histopathology (e.g., Masson's trichrome staining for fibrosis).
-
Protocol 2: Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
Animal Model:
-
C57BL/6 or Swiss Webster mice, male, 8-10 weeks old.
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the thigh to expose the sciatic nerve.
-
Ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a fine suture (e.g., 8-0 or 9-0 silk).[11][12]
-
Close the incision with sutures or wound clips. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
This compound Administration:
-
Allow animals to recover for 3-7 days to allow for the development of neuropathic pain.
-
Administer this compound or vehicle via oral gavage or intraperitoneal (i.p.) injection.
-
Dosing can be acute (a single dose) or chronic (daily for several days).
-
-
Efficacy Readouts:
-
Measure mechanical allodynia using von Frey filaments at baseline (before surgery), post-surgery, and at various time points after drug administration.
-
The paw withdrawal threshold in response to the calibrated filaments is recorded.
-
Protocol 3: General Xenograft Cancer Model
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), female, 6-8 weeks old.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
-
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage or i.p. injection. The dose will need to be determined empirically, but a starting range of 10-50 mg/kg could be considered based on its in vitro potency.
-
-
Efficacy Readouts:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study using a mouse model.
Disclaimer: The experimental protocols provided are for guidance purposes only and are based on methodologies used for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and in accordance with institutional animal care and use guidelines. The quantitative data presented is representative and should not be considered as definitive results for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, orally active LPA(1) receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
Application Notes and Protocols for ONO-9780307 in a Pulmonary Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 (also known as admilparant or BMS-986278) is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA-LPA1 signaling axis is a critical pathway in the pathogenesis of pulmonary fibrosis, driving key processes such as fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as vascular leakage.[1][2] Elevated levels of LPA have been found in the bronchoalveolar lavage fluid (BALF) of patients with idiopathic pulmonary fibrosis (IPF), highlighting the clinical relevance of this pathway.[1] this compound represents a promising therapeutic agent for fibrotic lung diseases by targeting this pathway.
These application notes provide detailed protocols for utilizing this compound in a preclinical mouse model of pulmonary fibrosis induced by bleomycin (B88199). The included methodologies cover the induction of fibrosis, administration of the compound, and key endpoint analyses to evaluate its anti-fibrotic efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by blocking the binding of lysophosphatidic acid (LPA) to its receptor, LPA1. This inhibition attenuates downstream signaling cascades that promote fibrosis. The primary signaling pathways involved are:
-
Gαi/o Pathway: LPA1 activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC).
-
Gα12/13 Pathway: The Gα12/13 pathway activates RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, cell migration, and contraction.
By blocking these pathways, this compound can inhibit fibroblast migration and proliferation, reduce the differentiation of fibroblasts into collagen-producing myofibroblasts, and decrease vascular permeability, thereby mitigating the progression of pulmonary fibrosis.
This compound blocks LPA-induced profibrotic signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies of LPA1 antagonists in the bleomycin-induced mouse model of pulmonary fibrosis. These data provide a benchmark for the expected efficacy of this compound.
Table 1: Effect of LPA1 Antagonists on Lung Collagen Content
| Compound | Dose and Route | Treatment Duration | Endpoint | % Reduction vs. Bleomycin Control | Reference |
| AM966 | 30 mg/kg, oral, BID | 14 days | Hydroxyproline (B1673980) | ~40-50% | [1] |
| AM966 | 60 mg/kg, oral, BID | 14 days | Hydroxyproline | ~50-60% | [1] |
| UD-009 | 30 mg/kg, oral, BID | 14 days (therapeutic) | Collagen Content | Significant reduction | [3] |
| BMS-986278 | Not specified | Chronic | Picrosirius Red Staining | Antifibrotic activity observed | [4] |
Table 2: Effect of LPA1 Antagonists on Bronchoalveolar Lavage Fluid (BALF) Parameters
| Compound | Dose and Route | Treatment Duration | BALF Parameter | % Reduction vs. Bleomycin Control | Reference |
| AM966 | 30 mg/kg, oral, BID | 3 days | Total Protein | 43% | [1] |
| AM966 | 30 mg/kg, oral, BID | 14 days | Total Cells | Significant reduction | [1] |
| AM966 | 30 mg/kg, oral, BID | 14 days | Macrophages | Significant reduction | [1] |
| AM966 | 30 mg/kg, oral, BID | 14 days | Neutrophils | Significant reduction | [1] |
| AM966 | 30 mg/kg, oral, BID | 14 days | Lymphocytes | Significant reduction | [1] |
Table 3: Effect of LPA1 Antagonists on Pro-fibrotic and Pro-inflammatory Mediators
| Compound | Dose and Route | Treatment Duration | Mediator (in BALF) | Effect vs. Bleomycin Control | Reference |
| AM966 | 30 mg/kg, oral, BID | 14 days | TGF-β1 | Decreased | [1] |
| AM966 | 30 mg/kg, oral, BID | 14 days | TIMP-1 | Decreased | [1] |
| AM966 | 30 mg/kg, oral, BID | 14 days | MMP-7 | Decreased | [1] |
| AM966 | 30 mg/kg, oral, BID | 14 days | Hyaluronan | Decreased | [1] |
Experimental Protocols
The following protocols describe the use of this compound in a bleomycin-induced mouse model of pulmonary fibrosis.
Experimental workflow for evaluating this compound in a mouse model.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
Materials:
-
Bleomycin sulfate (B86663)
-
Sterile saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Surgical board and instruments for intratracheal instillation
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week prior to the experiment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter or needle into the trachea.
-
Instill a single dose of bleomycin sulfate (typically 1.5-2.5 U/kg) dissolved in 50 µL of sterile saline.
-
Ensure the bleomycin solution is delivered into the lungs.
-
Suture the incision.
-
-
Post-operative Care: Monitor the mice until they have fully recovered from anesthesia. Provide appropriate post-operative care, including analgesia if necessary.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 6 mg/mL for 30 and 60 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Treatment Initiation: Begin treatment with this compound on the same day as bleomycin administration (prophylactic regimen) or at a later time point (e.g., day 7 or 14) to model a therapeutic intervention.
-
Dosing: Administer this compound or vehicle to the respective groups via oral gavage twice daily (BID).
-
Monitoring: Monitor the body weight and clinical condition of the mice daily throughout the study.
Protocol 3: Bronchoalveolar Lavage (BALF) Collection and Analysis
Materials:
-
Phosphate-buffered saline (PBS), sterile and cold
-
Tracheal cannula
-
Syringes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and staining reagents (e.g., Diff-Quik)
Procedure:
-
Euthanasia: At the experimental endpoint (e.g., day 14 or 21), euthanize the mice.
-
Tracheal Cannulation: Expose the trachea and insert a cannula.
-
Lung Lavage:
-
Instill 1 mL of cold sterile PBS into the lungs via the cannula.
-
Gently aspirate the fluid to recover the BALF.
-
Repeat this process two more times for a total of three washes.
-
Pool the recovered BALF on ice.
-
-
Total Cell Count: Determine the total number of cells in an aliquot of the pooled BALF using a hemocytometer.
-
Differential Cell Count:
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a small volume of PBS.
-
Prepare cytospin slides and stain with a differential stain.
-
Count the number of macrophages, neutrophils, and lymphocytes.
-
-
Supernatant Analysis: Store the BALF supernatant at -80°C for analysis of total protein (e.g., BCA assay) and cytokine levels (e.g., ELISA for TGF-β1).
Protocol 4: Hydroxyproline Assay for Lung Collagen Content
Materials:
-
Excised lung tissue
-
6N Hydrochloric acid (HCl)
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard
-
Spectrophotometer
Procedure:
-
Tissue Preparation:
-
Excise the right lung, weigh it, and snap-freeze it in liquid nitrogen.
-
Lyophilize the lung tissue to determine the dry weight.
-
-
Acid Hydrolysis:
-
Homogenize the dried lung tissue.
-
Hydrolyze a known weight of the homogenate in 6N HCl at 110-120°C for 18-24 hours in a sealed tube.
-
-
Assay:
-
Neutralize an aliquot of the hydrolysate.
-
Add Chloramine-T reagent and incubate at room temperature.
-
Add DMAB reagent and incubate at 60°C.
-
Read the absorbance at 560 nm.
-
-
Quantification: Calculate the hydroxyproline content based on a standard curve generated with known concentrations of hydroxyproline. Express the results as µg of hydroxyproline per mg of dry lung weight.
Expected Outcomes
Treatment with this compound in the bleomycin-induced pulmonary fibrosis model is expected to:
-
Reduce lung collagen deposition: As measured by a significant decrease in lung hydroxyproline content.
-
Attenuate lung inflammation: Indicated by a reduction in the total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BALF.
-
Decrease pro-fibrotic and pro-inflammatory mediators: Lower levels of TGF-β1, TIMP-1, and other relevant cytokines in the BALF.
-
Improve lung histology: Reduced areas of fibrosis, inflammation, and preservation of alveolar architecture as observed by H&E and Masson's trichrome staining.
-
Decrease the expression of fibrotic markers: Reduced gene and protein expression of α-smooth muscle actin (α-SMA) and collagen type I in lung tissue.
Conclusion
This compound is a promising LPA1 antagonist with the potential to be an effective treatment for pulmonary fibrosis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to evaluate the preclinical efficacy of this compound and other LPA1 antagonists in a robust and well-characterized animal model of the disease. Careful execution of these experiments will generate critical data to support the further development of this therapeutic approach for patients with fibrotic lung diseases.
References
- 1. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AM966, an Antagonist of Lysophosphatidic Acid Receptor 1, Increases Lung Microvascular Endothelial Permeability through Activation of Rho Signaling Pathway and Phosphorylation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
Application Notes and Protocols: ONO-9780307 for GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-9780307 is a potent and specific synthetic antagonist for the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including cancer, fibrosis, and pain.[4][5] As a member of the GPCR family, LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates intracellular signaling cascades through the coupling to various G proteins, primarily Gq, Gi, and G12/13.[5][6] The GTPγS binding assay is a widely used functional method to study the activation of GPCRs by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein upon receptor stimulation.[7][8][9] This application note provides a detailed protocol for utilizing this compound as an antagonist in a GTPγS binding assay to characterize its inhibitory activity on LPA1.
Principle of the Assay
In the inactive state, the G protein heterotrimer (Gαβγ) is bound to GDP. Upon agonist binding to the GPCR (LPA1), the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate their respective downstream effectors. The GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation but is resistant to the intrinsic GTPase activity of the Gα subunit.[9][10] This results in the accumulation of [35S]GTPγS-bound Gα subunits, which can be quantified as a measure of receptor activation.[9] As an antagonist, this compound will competitively bind to LPA1 and prevent the agonist-induced conformational change, thereby inhibiting the binding of [35S]GTPγS.[11]
Quantitative Data for this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 2.7 nM | Human LPA1 | [1][3] |
| pKd | 8.00 | Human LPA1 | [12] |
| Kd | 9.90 ± 4.55 nM | Human LPA1 | [12] |
Signaling Pathway and Experimental Workflow
Caption: LPA1 receptor signaling pathway.
Caption: GTPγS binding assay experimental workflow.
Caption: Antagonist inhibition of GTPγS binding.
Experimental Protocol
This protocol outlines the steps for a GTPγS binding assay using cell membranes expressing the LPA1 receptor to determine the antagonist activity of this compound.
Materials and Reagents
-
Cell membranes from a cell line overexpressing human LPA1 receptor
-
This compound
-
LPA (agonist)
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
GTPγS (unlabeled)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of LPA in a suitable solvent (e.g., fatty-acid-free BSA solution) and prepare serial dilutions in the assay buffer.
-
Prepare the assay buffer and store it at 4°C. On the day of the experiment, add GDP to a final concentration of 10 µM.
-
Dilute the [35S]GTPγS in the assay buffer to a final concentration of 0.1 nM.
-
-
Assay Setup:
-
Thaw the LPA1-expressing cell membranes on ice and dilute them in the assay buffer to a final concentration of 5-20 µg of protein per well.
-
In a 96-well plate, add the following components in order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of various concentrations of this compound or vehicle.
-
25 µL of a fixed concentration of LPA (typically the EC80 concentration, predetermined in an agonist-response experiment). For determining the agonist response, add varying concentrations of LPA with a vehicle control for the antagonist.
-
25 µL of the diluted cell membrane suspension.
-
-
Pre-incubate the plate at 30°C for 30 minutes with gentle shaking.
-
-
Initiation and Termination of the Reaction:
-
Initiate the binding reaction by adding 25 µL of 0.1 nM [35S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[13]
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding for each data point.
-
Agonist Dose-Response Curve: Plot the specific [35S]GTPγS binding as a function of the LPA concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values for the agonist.
-
Antagonist Inhibition Curve (IC50 Determination): Plot the specific [35S]GTPγS binding (at a fixed agonist concentration) as a function of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value of this compound.
-
Schild Analysis (optional): To determine the affinity (Kb) of the competitive antagonist this compound, perform agonist dose-response curves in the presence of several fixed concentrations of this compound. A Schild plot can then be constructed to calculate the pA2 value, which is an estimate of the negative logarithm of the antagonist's dissociation constant.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | - Insufficient receptor expression in membranes.- Suboptimal concentration of Mg2+ or GDP.- Assay temperature or incubation time not optimal. | - Use membranes with higher receptor density.- Optimize Mg2+ (1-10 mM) and GDP (1-30 µM) concentrations.- Optimize incubation time (30-90 min) and temperature (25-37°C). |
| High Non-Specific Binding | - Inadequate washing.- Filter plate not pre-wetted.- [35S]GTPγS sticking to the filter. | - Increase the number of wash steps or the volume of wash buffer.- Pre-wet the filter plate with wash buffer.- Include a low concentration of unlabeled GTP in the wash buffer. |
| Poor Curve Fitting | - Inappropriate range of ligand concentrations.- Pipetting errors. | - Use a wider range of concentrations, especially around the expected EC50 or IC50.- Ensure accurate and consistent pipetting. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? [mdpi.com]
- 6. “Crystal” clear? Lysophospholipid receptor structure insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: ONO-9780307 for LPA1 Receptor Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[1][2][3] Its role in disease makes it a significant target for therapeutic intervention. Structural studies are crucial for understanding its function and for designing novel antagonists. ONO-9780307 is a potent and specific synthetic antagonist for LPA1 that has been instrumental in solving the receptor's crystal structure.[4][5][6] This document provides detailed protocols and data regarding the use of this compound for the crystallization of the human LPA1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its use in LPA1 crystallization.
Table 1: this compound Binding and Activity Profile
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ | 2.7 nM | Calcium Mobilization Assay |
| Binding Affinity (pKd) | 8.00 | Backscattering Interferometry (BSI) |
| Binding Affinity (Kd) | 9.90 ± 4.55 nM | Backscattering Interferometry (BSI) |
Data sourced from references[5][6][7][8].
Table 2: Crystallographic Data for the LPA1-ONO-9780307 Complex
| Parameter | Details |
|---|---|
| Receptor Construct | Human LPA1 with thermostabilized b562RIL (bRIL) inserted into the 3rd intracellular loop (LPA1-bRIL).[4] |
| Ligand | This compound |
| Crystallization Method | Lipidic Cubic Phase (LCP) supplemented with cholesterol.[4] |
| Final Resolution | 3.0 Å |
Data sourced from reference[4].
LPA1 Receptor Signaling Pathway
LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates several downstream signaling cascades. The receptor couples with three main types of heterotrimeric G proteins: Gi/o, Gq/11, and G12/13.[2][3][9] These G proteins, in turn, activate various effector pathways, including the Phospholipase C (PLC), MAPK, Akt, and Rho pathways, leading to cellular responses like cell proliferation, migration, and cytoskeletal changes.[9][10][11] this compound acts as a competitive antagonist, binding to the orthosteric site to block these activation pathways.[3][5][7]
Experimental Protocols
Protocol 1: Engineering of the LPA1-bRIL Construct for Crystallization
To overcome the inherent instability and conformational heterogeneity of GPCRs for structural studies, a modified LPA1 construct was engineered.
Objective: To create a stable LPA1 fusion protein suitable for crystallization.
Methodology:
-
Fusion Partner Insertion: A thermostabilized variant of apocytochrome b562 (bRIL) was inserted into the third intracellular loop (3IL) of the human LPA1 receptor.[4] The insertion points correspond to positions Arginine 233 (R233, Ballesteros-Weinstein index 5.66) and Arginine 247 (R247, index 6.24).[4] The bRIL unit serves to reduce conformational flexibility and provide a larger, more stable soluble surface for crystal lattice formation.
-
C-Terminus Truncation: Thirty-eight residues were truncated from the carboxyl-terminus of the receptor.[4] This modification helps to remove a potentially flexible region that could hinder crystallization.
-
Cloning: The engineered LPA1-bRIL gene is typically cloned into an appropriate expression vector (e.g., pFastBac1) for expression in insect or mammalian cells.
Protocol 2: Crystallization of the LPA1-ONO-9780307 Complex
The LPA1-bRIL construct in complex with this compound was crystallized using the lipidic cubic phase (LCP) method, which mimics the native membrane environment.
Objective: To obtain high-quality crystals of the antagonist-bound LPA1 receptor.
Materials:
-
Purified LPA1-bRIL protein
-
This compound (typically dissolved in DMSO)
-
Monoolein (lipid for LCP formation)
-
Cholesterol
-
Crystallization screening solutions
-
LCP mixing and dispensing robotics
Methodology:
-
Complex Formation: The purified LPA1-bRIL protein is incubated with an excess of this compound to ensure saturation of the binding pocket.
-
LCP Preparation: The protein-ligand complex is mixed with molten monoolein, often supplemented with cholesterol, at a specific protein-to-lipid ratio (e.g., 1:1.5 w/w) to form the lipidic cubic phase.[4] This process is typically carried out using specialized LCP mixing syringes.
-
Crystallization Setup: The resulting viscous LCP is dispensed in small aliquots onto a glass sandwich plate or other crystallization plates.
-
Precipitant Screening: The LCP bolus is overlaid with a variety of aqueous precipitant solutions from commercial or custom-made crystallization screens.
-
Incubation and Monitoring: Plates are incubated at a constant temperature (e.g., 20°C) and monitored regularly for crystal growth over several weeks.
-
Crystal Harvesting: Once crystals appear and grow to a suitable size, they are harvested from the LCP, cryo-protected if necessary, and flash-frozen in liquid nitrogen for X-ray diffraction analysis.
Experimental Workflow for Structural Determination
The overall process from gene to structure involves several key stages, as outlined in the diagram below. The selection of a potent and stabilizing antagonist like this compound is a critical early step.[4]
This compound Binding Interactions
The crystal structure of the LPA1-ONO-9780307 complex reveals detailed interactions within the orthosteric binding pocket. The antagonist's acidic headgroup and hydrophobic body form key contacts with specific residues.
Key Interactions:
-
Carboxylic Acid Group: The carboxylate of this compound forms a network of polar and ionic bonds with residues at the extracellular end of the binding pocket. These include His40 , Lys39 , and Tyr34 on the N-terminal capping helix, as well as Arg1243.28 and Gln1253.29 on transmembrane helix III.[4]
-
His40 Uniqueness: The His40 residue is unique to LPA1 among the LPA receptor family and is hypothesized to contribute to the high-affinity binding and selectivity of this compound.[4]
-
Hydrophobic Pocket: The indane and dimethoxy phenyl rings of the antagonist are positioned in a hydrophobic pocket formed by residues from the transmembrane helices.[4]
References
- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Compound this compound - Chemdiv [chemdiv.com]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-9780307
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the handling, storage, and preparation of solutions of ONO-9780307, a specific synthetic LPA1 (lysophosphatidic acid receptor 1) antagonist. The provided information is intended for research use only.
Data Presentation
Solubility
This compound exhibits solubility in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a clear solution can be achieved using a combination of DMSO and corn oil.[1]
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (191.72 mM) | Ultrasonic assistance may be needed.[1] Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (9.59 mM) | This protocol yields a clear solution; the saturation point is not specified.[1][2] |
Stock Solution Preparation (in DMSO)
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.9172 mL | 9.5859 mL | 19.1718 mL |
| 5 mM | 0.3834 mL | 1.9172 mL | 3.8344 mL |
| 10 mM | 0.1917 mL | 0.9586 mL | 1.9172 mL |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | 6 Months | Protect from light.[3] |
| Solid Powder | -20°C | 12 Months | |
| In Solvent | -80°C | 6 Months | Protect from light.[1][2][4] |
| In Solvent | -20°C | 1 Month (or 6 months) | Protect from light.[1][2][3][4] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[2][4]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound (Molecular Weight: 521.60 g/mol ), add 0.1917 mL of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved.
-
If dissolution is slow, use an ultrasonic bath to aid the process.
-
Once a clear solution is obtained, aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][2][4]
Preparation of a Working Solution for In Vivo Experiments
This protocol details the preparation of a ≥ 5 mg/mL working solution of this compound in a DMSO/corn oil vehicle.[1][2] It is recommended to prepare this solution fresh on the day of use.[2]
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
Sterile corn oil
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a 5 mg/mL working solution, use 100 µL of a 50 mg/mL DMSO stock.
-
Add the corresponding volume of sterile corn oil to achieve the final desired concentration and vehicle ratio. In this example, add 900 µL of corn oil.
-
Mix the solution thoroughly until it is homogeneous and clear. Gentle heating or sonication can be used to aid dissolution if precipitation or phase separation occurs.[2]
-
The final solution will contain 10% DMSO and 90% corn oil.
Sterile Filtration of this compound Solutions (General Guidance)
Disclaimer: No specific protocol for the sterile filtration of this compound has been found in the provided search results. The following is a general procedure based on standard laboratory practices for sterile filtering DMSO-based solutions. The compatibility of this compound with different filter membranes has not been reported. It is crucial to perform a filter compatibility and compound recovery study before proceeding with critical experiments.
Materials:
-
This compound solution in DMSO
-
Sterile syringe
-
Sterile syringe filter (e.g., 0.22 µm pore size). The choice of membrane material is critical. Polytetrafluoroethylene (PTFE) is generally compatible with DMSO. Polyvinylidene fluoride (B91410) (PVDF) can also be an option, but compatibility should be verified.
-
Sterile collection tube
Procedure:
-
Draw the prepared this compound DMSO solution into a sterile syringe.
-
Aseptically attach a sterile syringe filter to the syringe tip.
-
Carefully push the plunger of the syringe to pass the solution through the filter into a sterile collection tube.
-
Apply slow and steady pressure to avoid damaging the filter membrane.
-
Once filtration is complete, cap the sterile collection tube.
-
The filtered, sterile solution is now ready for use in cell culture or other applications requiring sterility.
Visualizations
Caption: Workflow for the preparation and sterile filtration of an this compound solution.
Caption: Preparation of an this compound working solution for in vivo experiments.
References
Troubleshooting & Optimization
ONO-9780307 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges when working with the LPA1 receptor antagonist, ONO-9780307, in aqueous buffers. The following information is intended to support in vitro experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: I've received this compound as a solid. How should I prepare a stock solution?
A1: this compound is a lipophilic molecule with low aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.[1][2][3][4] Commercial suppliers indicate that this compound is soluble in DMSO at concentrations up to 100 mg/mL (191.72 mM).[1][2][3] Gentle heating or sonication may be required to fully dissolve the compound.[1][4]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Several strategies can be employed to mitigate this issue:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts in your experiment.
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the drug.[10][11][12][13][14]
Q3: Can I use sonication or heating to dissolve this compound in my aqueous buffer?
A3: While sonication and gentle heating can aid in the initial dissolution of a DMSO stock solution, their utility in preventing precipitation in the final aqueous buffer is limited.[1][4] If the compound's solubility limit is exceeded in the aqueous buffer, it will likely precipitate out of solution over time, regardless of the initial dissolution method. The focus should be on optimizing the buffer conditions as described in Q2.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound in your experimental aqueous buffer.
Problem: Precipitate observed after diluting DMSO stock of this compound into aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound solid in a sterile, conical tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[1][2]
Protocol 2: General Procedure for Dilution into Aqueous Buffer
-
Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Add the required volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous experimental buffer. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing the buffer. This rapid mixing can help to prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, it is ready for use in your experiment. It is advisable to use the freshly prepared solution immediately.
Signaling Pathway
This compound is an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), can couple to various G proteins (Gq/11, Gi/o, and G12/13) to initiate downstream signaling cascades.[15] These pathways are involved in a wide range of cellular processes, including cell proliferation, migration, and survival.[15] By blocking the binding of LPA to LPA1, this compound inhibits these downstream signaling events.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C30H35NO7 | [2] |
| Molecular Weight | 521.60 g/mol | [2] |
| IC50 for LPA1 | 2.7 nM | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (191.72 mM) | [1][2][3] |
| Calculated LogP | 4.69 | [16] |
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a general guide and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. huarongpharma.com [huarongpharma.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. ajdhs.com [ajdhs.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. jocpr.com [jocpr.com]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
ONO-9780307 Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of ONO-9780307 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL (191.72 mM), though ultrasonic assistance may be required.[1][2] It is important to use newly opened, hygroscopic DMSO, as water content can significantly impact solubility.[1]
Q2: How should I prepare this compound for in vivo experiments?
A common method for preparing this compound for in vivo use involves a two-step process. First, prepare a stock solution in DMSO. Then, for administration, this stock solution can be diluted with a vehicle such as corn oil. A typical final formulation might consist of 10% DMSO and 90% corn oil, which yields a clear solution with a solubility of at least 5 mg/mL.[2][3] It is recommended to keep the proportion of DMSO in the working solution below 2% if the experimental animal is weak.[1]
Q3: What are the optimal storage conditions for this compound solutions?
This compound in its solid form should be stored at 4°C and protected from light.[2] Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature.
| Storage Temperature | Recommended Storage Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light.[1][2] |
| -20°C | Up to 1 month | Protect from light.[1][2] |
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1][3]
Q4: How can I improve the dissolution of this compound if I observe precipitation?
If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1][3] Ensure the solution becomes clear before use.
Q5: Should I prepare working solutions fresh for each experiment?
Yes, for in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use to ensure optimal potency and reliability of experimental results.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Improper storage temperature. - Repeated freeze-thaw cycles. - Solvent has absorbed water (especially DMSO). | - Ensure storage at -80°C for long-term or -20°C for short-term storage.[1][2] - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1][3] - Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[1] |
| Cloudiness or precipitation in working solution | - Poor solubility in the final vehicle. - The solution was not prepared fresh. | - Use sonication or gentle warming to aid dissolution.[1][3] - Ensure the proportion of co-solvents is appropriate for the desired final concentration. - Always prepare working solutions for in vivo experiments on the same day they will be used.[1][3] |
| Inconsistent experimental results | - Degradation of this compound in solution. - Inaccurate concentration due to incomplete dissolution. | - Follow recommended storage and handling procedures strictly. - Prepare fresh working solutions for each experiment.[1][3] - Visually inspect the solution to ensure it is clear and free of precipitates before use. |
Experimental Protocols & Methodologies
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, a general approach to assessing small molecule stability can be adopted.
General Protocol for Assessing Solution Stability of this compound:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose it to various conditions to assess stability, such as:
-
Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 37°C).
-
pH: Adjust the pH of the solution using appropriate buffers.
-
Light: Expose to light and compare with a sample stored in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound and detect any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizations
Signaling Pathway
This compound is an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][4] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), can initiate multiple downstream signaling cascades.
Caption: LPA1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound in solution.
References
optimizing ONO-9780307 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ONO-9780307 for cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific synthetic antagonist for the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) involved in various cellular processes.[1][4] this compound functions by binding to an orthosteric site on the LPA1 receptor, competitively inhibiting the binding of its natural ligand, lysophosphatidic acid (LPA).[1][5] This antagonism prevents the receptor from adopting an active conformation, thereby blocking downstream signaling pathways.[5]
This compound Key Properties
| Property | Value | Source |
|---|---|---|
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | [1][6] |
| IC50 | 2.7 nM | [1][3][6] |
| Molecular Formula | C30H35NO7 | [3][6] |
| Molecular Weight | 521.60 g/mol | [6] |
| In Vitro Solubility | 100 mg/mL (191.72 mM) in DMSO | [1][6] |
| Storage (Solid) | 4°C, protect from light | [1][6] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |[1][6][7] |
Q2: What signaling pathways are downstream of the LPA1 receptor?
The LPA1 receptor can couple to multiple heterotrimeric G proteins, including Gi, Gq, and G12/13, to initiate diverse signaling cascades.[4][8] Key downstream effects include:
-
Gq activation: Leads to phospholipase C (PLC) activation, inositol (B14025) phosphate (B84403) production, and subsequent mobilization of intracellular calcium (Ca2+).[1][8]
-
Gi activation: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]
-
G12/13 activation: Activates RhoA signaling pathways, which are critical for regulating the actin cytoskeleton, cell shape, and migration.[4]
-
MAPK/ERK Pathway Activation: LPA1 signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[8]
This compound blocks these signaling events by preventing the initial receptor activation.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the compound's activity.
-
Preparation: this compound is highly soluble in DMSO (up to 100 mg/mL).[1][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in new, anhydrous DMSO. Use of ultrasonic treatment may be necessary to ensure complete dissolution.[1][6]
-
Storage: Once prepared, aliquot the stock solution into single-use volumes in low-binding tubes to prevent product inactivation from repeated freeze-thaw cycles.[7] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][6][7] Always protect the compound from light.[1][6]
Stock Solution Preparation Table
| Desired Stock Concentration | Mass of this compound (MW = 521.60) | Volume of DMSO |
|---|---|---|
| 1 mM | 1 mg | 1.9172 mL |
| 5 mM | 1 mg | 0.3834 mL |
| 10 mM | 1 mg | 0.1917 mL |
| 10 mM | 5 mg | 0.9586 mL |
Data derived from product data sheets.[6]
Section 2: Experimental Guide for Concentration Optimization
Q4: How do I determine the optimal working concentration of this compound for my cell line?
The optimal concentration depends on the cell type, its level of LPA1 expression, and the specific biological question. The reported IC50 of 2.7 nM is a starting point, but the effective concentration in your cellular system (EC50) should be determined empirically. A two-stage process is recommended: first, determine the dose-response curve for a functional or viability endpoint, and second, confirm target engagement at the desired concentrations.
Protocol 1: Dose-Response Curve using a Cell Viability (MTT) Assay
This protocol aims to determine the concentration of this compound that inhibits LPA-induced cell proliferation.
Materials:
-
Cells expressing LPA1
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
LPA (agonist) stock solution
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Serum Starvation: Gently aspirate the complete medium and wash once with PBS. Add 90 µL of serum-free or low-serum medium and incubate for 12-24 hours to synchronize cells and reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested range is from 10 µM down to 0.1 nM. Add 10 µL of each dilution to the appropriate wells. Include a "vehicle control" well containing the same final concentration of DMSO as the highest drug concentration. Incubate for 1-2 hours.
-
Agonist Stimulation: Add 10 µL of LPA (at its EC50 for proliferation, determined previously) to all wells except the "no stimulation" control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the "LPA stimulated + vehicle" control (100% viability) and the "no stimulation" control (basal viability). Plot the normalized viability against the log of this compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50.
Protocol 2: Target Engagement via Western Blot for p-ERK
This protocol confirms that this compound inhibits LPA-stimulated signaling at the molecular level.
Materials:
-
Cells expressing LPA1
-
6-well cell culture plates
-
This compound and LPA stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve overnight as described in Protocol 1.
-
Treatment: Pre-treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x the determined IC50) and a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPA for a short period (typically 5-15 minutes, which should be optimized for maximal ERK phosphorylation). Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibody against p-ERK1/2 overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-ERK/total-ERK ratio in this compound-treated samples will confirm target engagement.
Section 3: Troubleshooting Guide
Q5: I am not observing any inhibitory effect with this compound. What could be the issue?
Several factors could contribute to a lack of effect. Follow this diagnostic workflow to identify the problem.
Q6: I am observing significant cytotoxicity or cell death at my target concentrations. What should I do?
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.1%. Prepare intermediate dilutions of your stock in culture medium to avoid adding a high concentration of DMSO directly to the wells.
-
Lower the Concentration Range: Your cells may be exquisitely sensitive. Test a lower range of this compound concentrations.
-
Reduce Incubation Time: Shorten the exposure time of the cells to the compound. A 1-2 hour pre-incubation before agonist stimulation is often sufficient for inhibition without causing long-term toxicity.
-
Perform a Cytotoxicity Assay: Run a control experiment with this compound in the absence of LPA stimulation to distinguish between specific antagonism and off-target cytotoxicity.
Q7: The compound precipitated when I added it to my cell culture medium. How can I prevent this?
-
Check Final Concentration: this compound has high solubility in DMSO but limited solubility in aqueous solutions. High final concentrations may exceed its solubility limit in media, especially those containing serum proteins.
-
Serial Dilution: Do not add the highly concentrated DMSO stock directly to the well. Prepare an intermediate dilution of the stock in serum-free medium first, vortexing gently, and then add this dilution to the cells.
-
Prepare Freshly: Always dilute the compound just before use. Do not store diluted solutions in aqueous buffers for extended periods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
ONO-9780307 In Vivo Formulation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with ONO-9780307 in in vivo formulations. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard in vivo formulation for this compound?
A1: The most commonly cited in vivo formulation for this compound is a solution in a vehicle composed of 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil.[1][2] This formulation has been shown to achieve a solubility of at least 5 mg/mL.[1][2]
Q2: My this compound solution is precipitating during preparation. What should I do?
A2: If you observe precipitation or phase separation while preparing the 10% DMSO/90% corn oil formulation, you can employ gentle heating and/or sonication to aid in the dissolution of this compound.[2][3] It is also recommended to prepare the formulation freshly for each experiment to minimize the risk of precipitation upon storage.[2][3]
Q3: I am observing precipitation after administering the this compound formulation. What are the potential causes and solutions?
A3: Precipitation of a compound after in vivo administration, often referred to as in vivo precipitation, can be a complex issue. Potential causes include:
-
Poor Solubility at Physiological pH: The pH of the physiological environment (e.g., the gastrointestinal tract or bloodstream) may differ significantly from the formulation, leading to a decrease in the solubility of this compound.
-
Drug Dilution: Upon administration, the formulation is diluted by physiological fluids, which can cause the drug concentration to exceed its solubility limit in the mixed biological medium.
-
Interaction with Biological Components: The compound may interact with proteins, lipids, or other endogenous molecules, leading to the formation of insoluble complexes.
To address this, consider exploring alternative formulation strategies aimed at enhancing and maintaining the solubility of this compound in a physiological environment.
Troubleshooting Guide: Precipitation in In Vivo Formulations
If you are experiencing precipitation with the standard 10% DMSO/90% corn oil formulation, the following troubleshooting steps and alternative strategies can be considered.
Step 1: Optimizing the Current Formulation
Before moving to more complex formulations, ensure the preparation of the standard vehicle is optimized.
Experimental Protocol: Preparation of 10% DMSO/90% Corn Oil Formulation
-
Prepare a Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL in the dosing vehicle, you could prepare a 50 mg/mL stock solution in DMSO.[2] this compound is highly soluble in DMSO (100 mg/mL), but using an ultrasonic bath may be necessary to achieve complete dissolution.[1]
-
Sequential Addition of Solvents: Add the DMSO stock solution to the corn oil. It is crucial to add the solvents one by one.[1] For a 1 mL final volume, add 100 µL of the 50 mg/mL this compound DMSO stock to 900 µL of corn oil.
-
Mixing: Mix the solution thoroughly. If precipitation or phase separation is observed, use gentle heating or sonication until a clear solution is obtained.[2]
-
Fresh Preparation: Always prepare the formulation fresh before each experiment.[2][3]
Step 2: Exploring Alternative Formulation Strategies
If precipitation persists, consider the following alternative formulation approaches commonly used for poorly water-soluble compounds.
Table 1: Alternative Excipients for Reformulation
| Excipient Type | Examples | Potential Mechanism of Action |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol, Ethanol | Increase the solvent capacity of the formulation. |
| Surfactants | Tween 80 (Polysorbate 80), Cremophor EL, Pluronic F127 | Enhance solubility and can form micelles to encapsulate the drug, preventing precipitation upon dilution. |
| Complexing Agents | Cyclodextrins (e.g., SBE-β-CD) | Form inclusion complexes with the drug, increasing its apparent solubility. |
Note: The compatibility and effectiveness of these excipients with this compound would need to be experimentally determined.
Step 3: Advanced Formulation Approaches
For challenging cases, more advanced formulation strategies such as lipid-based drug delivery systems can be explored.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can help to maintain the drug in a solubilized state and improve its oral bioavailability.
Quantitative Data
Table 2: Solubility of this compound
| Solvent/Vehicle | Solubility | Reference |
| DMSO | 100 mg/mL (191.72 mM) | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (9.59 mM) | [1][2] |
Note: It is recommended to use newly opened, hygroscopic DMSO for the best solubility results.[1]
Visual Guides
Decision-Making Workflow for Formulation Troubleshooting
Caption: A workflow for troubleshooting this compound precipitation issues.
Signaling Pathway of this compound (for context)
While not directly related to precipitation, understanding the mechanism of action of this compound is important for its biological application.
Caption: this compound acts as an antagonist at the LPA1 receptor.
References
troubleshooting ONO-9780307 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ONO-9780307. Our aim is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors related to its preparation, storage, and experimental application. Key areas to review are:
-
Compound Stability: this compound is sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to degradation and reduced activity.[1][2]
-
Solubility Issues: The compound has specific solubility characteristics. Incorrect solvent choice or preparation methods can lead to precipitation or inaccurate concentrations.
-
Experimental Protocol Variations: Minor deviations in experimental protocols, especially in timing, concentrations, and cell handling, can significantly impact results.
-
In Vivo Administration: For animal studies, the formulation and administration route are critical. Poorly prepared solutions can lead to inconsistent bioavailability.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To ensure a stable and accurate stock solution, follow these steps:
-
Solvent Selection: Use high-quality, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[2]
-
Dissolution: For a 100 mg/mL stock solution, ultrasonic agitation is necessary to fully dissolve the compound.[2][3]
-
Aliquoting: Once dissolved, immediately aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1][2]
-
Storage: Store the aliquoted stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect the solution from light.[1][2][3]
Q3: I'm observing precipitation in my working solution. How can I prevent this?
Precipitation can occur if the solubility limits are exceeded or if the solution is not prepared correctly.
-
For in vitro experiments: Ensure the final concentration of DMSO in your culture medium is low and does not affect cell viability. If you need to make further dilutions, do so in your assay buffer or medium.
-
For in vivo experiments: When preparing a working solution for animal studies (e.g., in a DMSO/corn oil mixture), add the solvents sequentially and ensure thorough mixing.[1][3] Gentle heating and/or sonication can aid dissolution if precipitation occurs.[1] It is highly recommended to prepare the working solution fresh on the day of use.[1]
Q4: How does this compound exert its biological effect?
This compound is a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][3][4][5] It binds to an orthosteric site on the receptor, competitively inhibiting the binding of its natural ligand, lysophosphatidic acid (LPA).[3][6] This prevents the activation of downstream signaling pathways mediated by LPA1.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ | 2.7 nM | [1][3][5] |
| Molecular Formula | C₃₀H₃₅NO₇ | [3] |
| Molecular Weight | 521.60 g/mol | [3] |
| Solubility in DMSO | 100 mg/mL (191.72 mM) | [2][3] |
| In Vivo Solubility | ≥ 5 mg/mL in 10% DMSO + 90% corn oil | [3] |
| Storage Condition | Duration | Light Protection |
| In Solvent at -80°C | 6 months | Required |
| In Solvent at -20°C | 1 month | Required |
| Solid at 4°C | Not specified, but protect from light | Required |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a general guideline for assessing the antagonist activity of this compound on LPA1-mediated calcium signaling.
-
Cell Culture: Culture LPA1-expressing cells (e.g., LPA1-B103 cells) in appropriate media and conditions until they reach the desired confluency.[3]
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate suitable for fluorescence assays.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Antagonist Incubation: Add the diluted this compound to the respective wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a known concentration of LPA (the agonist) to stimulate calcium mobilization.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the inhibition of the LPA-induced calcium signal by this compound and determine the IC₅₀ value.
In Vivo Solution Preparation (10% DMSO, 90% Corn Oil)
This protocol describes the preparation of a working solution for animal administration.
-
Stock Solution: Begin with a clear, pre-prepared stock solution of this compound in DMSO.
-
Sequential Addition: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1][3]
-
Mixing: Mix the solution thoroughly to ensure homogeneity. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Administration: It is recommended to use the freshly prepared working solution on the same day for dosing.[1]
Visualizations
Caption: Mechanism of action for this compound as an LPA1 antagonist.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. abmole.com [abmole.com]
- 6. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of LPA1 Receptor Antagonists: ONO-9780307 and AM095
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1): ONO-9780307 and AM095. Both compounds are crucial tools in the investigation of LPA1 signaling and hold therapeutic potential in various pathological conditions, including fibrosis and cancer. This document summarizes available quantitative data, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
Both this compound and AM095 are antagonists of the LPA1 receptor, a G protein-coupled receptor (GPCR).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to LPA1, activates downstream signaling pathways. These pathways are implicated in a wide range of cellular processes, including proliferation, migration, and cytoskeletal rearrangement. By competitively blocking the binding of LPA to its receptor, both this compound and AM095 inhibit the initiation of these signaling cascades.[1]
Comparative Efficacy Data
Table 1: this compound In Vitro Efficacy
| Assay Type | Target/Cell Line | Species | IC50 | Reference(s) |
| LPA1 Antagonist Activity | LPA1 Receptor | Not Specified | 2.7 nM | [1][3] |
| Ca2+ Mobilization Inhibition | LPA1-B103 and Vector-B103 cells | Not Specified | Inhibition Observed | [1][3] |
Table 2: AM095 In Vitro Efficacy
| Assay Type | Target/Cell Line | Species | IC50 | Reference(s) |
| GTPγS Binding | Recombinant LPA1 | Human | 0.98 µM | [2][4][5] |
| GTPγS Binding | Recombinant LPA1 | Mouse | 0.73 µM | [2][4][5] |
| Calcium Flux | LPA1-transfected CHO cells | Human | 0.025 µM | [4] |
| Calcium Flux | LPA1-transfected CHO cells | Mouse | 0.023 µM | [4] |
| Chemotaxis | LPA1-overexpressing CHO cells | Mouse | 778 nM | [2][4][5] |
| Chemotaxis | A2058 melanoma cells | Human | 233 nM | [2][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures a compound's ability to inhibit the LPA-induced increase in intracellular calcium concentration, a downstream signaling event of LPA1 activation.
General Protocol:
-
Cell Culture: Cells expressing the LPA1 receptor (e.g., LPA1-B103 cells or LPA1-transfected CHO cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
Compound Incubation: After dye loading and washing, cells are pre-incubated with varying concentrations of the antagonist (this compound or AM095) or vehicle control.
-
LPA Stimulation: A solution of LPA is added to the wells to stimulate the LPA1 receptor and induce calcium mobilization.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
GTPγS Binding Assay
This functional assay quantifies the activation of G proteins coupled to the LPA1 receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Protocol for AM095:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells overexpressing either human or mouse LPA1.[4][5]
-
Assay Buffer: The assay is performed in a buffer typically containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 5 µM GDP.[4][5]
-
Reaction Mixture: Varying concentrations of AM095 are incubated with the cell membranes in the presence of [³⁵S]GTPγS and a stimulating concentration of LPA (e.g., 900 nM).[4][5]
-
Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is determined, and the IC50 value for the antagonist is calculated.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, such as LPA.
Protocol for AM095:
-
Cell Culture: A suitable cell line, such as CHO cells overexpressing mouse LPA1 or human A2058 melanoma cells, is used.[2][4][5]
-
Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is utilized. The lower chamber is filled with media containing LPA as the chemoattractant.
-
Cell Treatment: Cells are pre-incubated with different concentrations of AM095 or a vehicle control.
-
Cell Seeding: The treated cells are seeded into the upper chamber of the transwell insert.
-
Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the LPA gradient in the lower chamber.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope or quantified using a plate reader after staining and elution.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the antagonist, and the IC50 value is determined.
Visualizations
LPA1 Signaling Pathway
References
A Comparative Guide to LPA1 Antagonists in Fibrosis: ONO-9780307 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The lysophosphatidic acid receptor 1 (LPA1) has emerged as a critical therapeutic target in the fight against fibrotic diseases. Its activation by lysophosphatidic acid (LPA) triggers a cascade of pro-fibrotic cellular responses, making its antagonism a promising strategy for conditions like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc).[1][2][3] This guide provides a comparative overview of ONO-9780307 and other leading LPA1 antagonists, summarizing available experimental data to aid in research and development efforts.
While this compound is a potent and specific LPA1 antagonist, publicly available data on its efficacy in fibrosis models is limited.[4][5] Therefore, this guide will compare its known characteristics with those of more clinically advanced antagonists: BMS-986020, its successor BMS-986278 (Admilparant), and SAR100842 (Fipaxalparant), for which a more extensive body of preclinical and clinical data exists.
Mechanism of Action: Interrupting the Fibrotic Cascade
LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by LPA, signals through multiple G protein pathways (Gαq/11, Gαi/o, and Gα12/13) to promote key pathological processes in fibrosis.[6][7] These include fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as promoting vascular leak and epithelial cell apoptosis.[1][2] LPA1 antagonists competitively bind to the receptor, blocking these downstream signaling events and thereby mitigating the fibrotic response.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. publications.ersnet.org [publications.ersnet.org]
Competitive Binding Analysis of ONO-9780307 with Endogenous Ligands for the LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive comparison of the competitive binding characteristics of ONO-9780307, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), against its endogenous ligands. The document is intended to assist researchers and drug development professionals in evaluating the performance of this compound relative to other LPA1 antagonists, supported by experimental data and detailed protocols.
Executive Summary
This compound is a high-affinity antagonist for the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including fibrosis and cancer. Understanding the competitive interaction between this compound and the native ligands of LPA1 is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy. This guide presents quantitative data from competitive binding assays, details the experimental methodologies used, and provides a comparative analysis with other known LPA1 antagonists.
Comparative Performance of LPA1 Antagonists
The inhibitory potency of this compound and alternative LPA1 antagonists has been evaluated using various in vitro assays. The following table summarizes their performance, primarily focusing on their half-maximal inhibitory concentration (IC50) or binding affinity (Ki/Kd).
| Compound | Assay Type | Target Species | Cell Line/System | IC50 / Ki / Kd (nM) | Reference |
| This compound | Calcium Mobilization | - | - | 2.7 | [1] |
| Backscattering Interferometry (BSI) | - | LPA1-nanovesicles | 9.90 ± 4.55 (Kd) | [2] | |
| 1-oleoyl-LPA (Endogenous Ligand) | Competitive BSI vs. This compound | - | LPA1-nanovesicles | Single-digit nanomolar range | [2] |
| AEAp (Endogenous Ligand) | Competitive BSI vs. This compound | - | LPA1-nanovesicles | Single-digit nanomolar range | [2] |
| AM095 | Calcium Flux | Human | CHO (hLPA1 transfected) | 25 | |
| GTPγS Binding | Human | CHO (hLPA1 membranes) | 980 | ||
| AM966 | Calcium Release | Human | CHO (hLPA1) | 17 | |
| Chemotaxis | Human | A2058 melanoma cells | 138 ± 43 | ||
| Ki16425 | GTPγS Binding | - | RH7777 cells | 340 (Ki) |
Experimental Methodologies
Two primary experimental techniques are highlighted in this guide for characterizing the competitive binding to the LPA1 receptor: Backscattering Interferometry (BSI) and Calcium Mobilization Assays.
Backscattering Interferometry (BSI) Competitive Binding Assay
BSI is a label-free, free-solution technique that measures the change in refractive index resulting from molecular interactions.[3][4] In a competitive binding format, the assay can determine the ability of an unlabeled compound (endogenous ligand) to displace a known binder (this compound) from the receptor.
Protocol:
-
Preparation of LPA1 Nanovesicles: Prepare nanovesicles containing the purified LPA1 receptor.
-
Incubation: Incubate a fixed concentration of LPA1 nanovesicles with varying concentrations of the unlabeled endogenous ligand (e.g., 1-oleoyl-LPA, AEAp) for a predetermined period to allow for binding equilibrium to be reached.
-
Addition of Labeled Competitor: Introduce a fixed concentration of this compound to the mixture.
-
BSI Measurement: Analyze the samples using a backscattering interferometer. The instrument detects changes in the refractive index of the solution, which correlates with the extent of this compound binding to the LPA1 receptor.
-
Data Analysis: The signal from the BSI is plotted against the concentration of the endogenous ligand. The IC50 value, the concentration of the endogenous ligand that displaces 50% of this compound binding, is determined from the resulting dose-response curve.
Calcium Mobilization Assay
The LPA1 receptor, upon activation by an agonist, couples to Gq/11 proteins, leading to an increase in intracellular calcium concentration ([Ca2+]i). Antagonists will inhibit this agonist-induced calcium flux.
Protocol:
-
Cell Culture: Culture a stable cell line overexpressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1-2 hours at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (this compound or other comparators) to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of an LPA1 agonist (e.g., 1-oleoyl-LPA) to all wells to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration to calculate the IC50 value.
Visualizing Molecular Interactions and Workflows
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: LPA1 Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
A Comparative Analysis of the Binding Kinetics of LPA1 Receptor Antagonists: ONO-9780307 and ONO-0300302
This guide provides a detailed comparison of the binding kinetics of two selective antagonists for the lysophosphatidic acid receptor 1 (LPA1), ONO-9780307 and ONO-0300302. Both compounds are valuable tools for researchers studying LPA1 signaling in various physiological and pathological processes. The key distinction in their pharmacological profiles lies in their mode of binding, with ONO-0300302 exhibiting a slow, tight-binding characteristic.
Quantitative Comparison of Binding Parameters
The binding affinities of this compound and ONO-0300302 for the LPA1 receptor have been determined using different experimental approaches, yielding distinct kinetic parameters. The following table summarizes the key quantitative data for a direct comparison.
| Parameter | This compound | ONO-0300302 |
| Target Receptor | LPA1 | LPA1 |
| Binding Affinity (IC50) | 2.7 nM[1][2][3][4] | 86 nM (0.086 µM)[5][6][7] |
| Equilibrium Dissociation Constant (Kd) | 9.90 ± 4.55 nM | 0.34 nM (at 37°C, after 2h incubation)[5][8] |
| Binding Characteristic | Standard Antagonist | Slow Tight-Binding Inhibitor[5][8][9][10] |
Note: The IC50 value for ONO-0300302 is significantly higher than its Kd value, which is characteristic of slow tight-binding inhibitors where the binding affinity increases over time.
Experimental Methodologies
The distinct binding characteristics of these compounds have been elucidated through specific experimental protocols.
This compound: Backscattering Interferometry (BSI)
The binding affinity of this compound to the LPA1 receptor was determined using Backscattering Interferometry (BSI).[11] This label-free technology measures the change in refractive index upon ligand binding to the target protein in solution, allowing for the determination of binding affinity and kinetics. In this assay, the specific binding of this compound to LPA1 yielded a pKd of 8.00, which translates to a Kd of 9.90 ± 4.55 nM.[11]
ONO-0300302: Radioligand Binding Assay
The binding kinetics of ONO-0300302 were characterized using a radioligand binding assay with a tritium-labeled version of the compound ([³H]-ONO-0300302).[8] This method directly measures the binding of the radiolabeled ligand to the LPA1 receptor expressed in cell membranes. The experiments demonstrated that the binding affinity of ONO-0300302 increases with incubation time, a hallmark of slow tight-binding. The reported Kd of 0.34 nM was determined after a 2-hour incubation at 37°C.[5][8]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental context and the biological relevance of these compounds, the following diagrams illustrate the workflow of a typical radioligand binding assay and the canonical LPA1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Functional Comparison of ONO-9780307 and its Analogs as LPA1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-9780307 and its analogs. The information is compiled from various sources to offer a comprehensive overview for researchers in drug discovery and development.
This compound is a potent and specific synthetic antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including fibrosis. Its analogs have been developed to improve upon its pharmacological properties.
Quantitative Functional Data
The following table summarizes the in vitro potency of this compound and its analogs as LPA1 receptor antagonists. It is important to note that the data presented below is collated from different sources and may not have been generated from head-to-head comparative studies under identical experimental conditions.
| Compound | Target(s) | Assay Type | Potency (IC50) | Source(s) |
| This compound | LPA1 | Inhibition of Ca2+ mobilization | 2.7 nM | [1] |
| ONO-9910539 | LPA1 | Not Specified | 22 nM | |
| ONO-3080573 | LPA1 | Not Specified | 11 nM | |
| ONO-0300302 | LPA1 | Not Specified | - | [2] |
Note: The IC50 value for this compound is from a calcium mobilization assay[1]. The specific assay conditions for ONO-9910539 and ONO-3080573 are not detailed in the available search results. ONO-0300302 is highlighted for its slow tight-binding properties and in vivo efficacy rather than a specific IC50 value in the provided context[2].
Rationale for Analog Development
The development of analogs of this compound has been driven by the desire to optimize its drug-like properties. Key considerations in the design of these analogs include:
-
ONO-9910539: Designed for enhanced polar interactions and reduced lipophilicity.
-
ONO-3080573: Developed to reduce torsional strain and increase structural and metabolic diversity.
-
ONO-0300302: A result of scaffold hopping from a lead compound to achieve a slow tight-binding feature to the LPA1 receptor, which is suggested to contribute to its long duration of action in vivo[2].
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13. This compound and its analogs act as antagonists, blocking these downstream signaling pathways.
Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition.
Experimental Protocols
The primary functional assays used to characterize LPA1 receptor antagonists are calcium mobilization and GTPγS binding assays.
Calcium Mobilization Assay (General Protocol)
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (e.g., LPA).
Caption: General Workflow for a Calcium Mobilization Assay.
Methodology Details:
-
Cell Culture: A cell line stably expressing the human LPA1 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an assay buffer.
-
Compound Addition: Serial dilutions of the antagonist (this compound or its analogs) are added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of LPA (typically the EC50 or EC80) is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.
GTPγS Binding Assay (General Protocol)
This is a functional membrane-based assay that measures the activation of G proteins, which is a proximal event to receptor activation. Antagonists are evaluated for their ability to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Methodology Details:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the LPA1 receptor.
-
Assay Components: The assay mixture typically includes the prepared membranes, [35S]GTPγS, GDP, and an assay buffer.
-
Compound Incubation: The membranes are incubated with the antagonist (this compound or its analogs) and an agonist (LPA).
-
Reaction Termination and Filtration: The binding reaction is stopped, and the mixture is filtered through a filter plate to separate bound from free [35S]GTPγS.
-
Signal Detection: The amount of [35S]GTPγS bound to the G proteins on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value of the antagonist is determined by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.
Summary
References
Safety Operating Guide
ONO-9780307: Comprehensive Guidelines for Safe Handling and Disposal
For researchers, scientists, and drug development professionals, the proper management of investigational compounds like ONO-9780307 is paramount for ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a specific synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1).
Essential Safety and Handling Precautions
This compound is a research chemical and should be handled with the appropriate level of caution in a laboratory setting.[1][2][3] While a comprehensive Safety Data Sheet (SDS) detailing all potential hazards is not publicly available, general principles of safe chemical handling must be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage conditions are provided in the table below.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 521.6 g/mol | [2] |
| IC₅₀ | 2.7 nM | [1][2] |
| Form | Solid | [2] |
| Solubility (DMSO) | 100 mg/mL | [2] |
| Storage (Solid) | 4°C, protect from light | [3] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1][3] |
Proper Disposal Procedures
As a research chemical, this compound and any materials contaminated with it must be disposed of as hazardous laboratory waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Segregate waste containing this compound from other laboratory waste streams. This includes unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves).
-
Waste Containers: Use clearly labeled, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Labeling: Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials, pending collection by your institution's EHS personnel.
-
Consult EHS: Always consult your institution's EHS guidelines for specific procedures on hazardous waste disposal. Regulations can vary, and adherence to local and national rules is mandatory.
Experimental Protocol: In Vitro LPA1 Antagonism Assay
This protocol details a common cell-based assay to determine the antagonistic activity of this compound on the LPA1 receptor, measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the human LPA1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
LPA (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the LPA1-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: After dye loading, wash the cells again and then incubate them with the various concentrations of this compound or vehicle control (assay buffer with DMSO) for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the microplate in the reader and initiate fluorescence measurement. After establishing a baseline reading, add a pre-determined concentration of LPA to all wells to stimulate the LPA1 receptor.
-
Data Analysis: Monitor the change in fluorescence intensity over time. The antagonistic effect of this compound is determined by its ability to inhibit the LPA-induced increase in intracellular calcium. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the maximal response to LPA.
Visualizations
To further clarify the processes involved with this compound, the following diagrams illustrate its signaling pathway and the workflow for its proper disposal.
References
Comprehensive Safety and Handling Guide for ONO-9780307
Disclaimer: This document is intended for informational purposes for research professionals. ONO-9780307 is for research use only and its toxicological properties have not been fully characterized.[1] Always treat this and other uncharacterized compounds as potentially hazardous. A thorough, site-specific risk assessment must be conducted before handling.
Pre-Handling and Risk Assessment
Before any manipulation of this compound, a formal risk assessment is mandatory.[2][3] This compound is a potent LPA1 antagonist, and in the absence of a comprehensive Safety Data Sheet (SDS), a precautionary principle must be applied, assuming the substance may be highly potent and hazardous.[4]
Key Pre-Handling Steps:
-
Information Review: Consult all available supplier data sheets and any internal institutional knowledge regarding similar compounds.[2][5]
-
Designate a Handling Area: All work with this compound, especially with the solid form, must be performed in a designated area with controlled access, such as a chemical fume hood, a ventilated balance enclosure, or a glove box.[4]
-
Assemble Materials: Ensure all necessary personal protective equipment (PPE) and spill cleanup materials are readily available before bringing the compound into the work area.[4]
-
Inform Colleagues: Notify personnel in the immediate vicinity that a potent compound is being handled.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is crucial to minimize exposure.[4][6] The following table summarizes the recommended PPE for different procedures involving this compound.
| Procedure | Required Personal Protective Equipment | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | • Double Nitrile Gloves• Chemical Splash Goggles & Face Shield• Disposable Gown with tight-fitting cuffs• NIOSH-approved Respirator (e.g., N95 or higher) | To prevent inhalation of fine powders and protect skin and eyes from contact with the potent solid compound.[4][7] |
| Preparing Solutions (In Vitro/In Vivo) | • Double Nitrile Gloves• Chemical Splash Goggles• Chemical-resistant Lab Coat | To protect against splashes of the compound dissolved in solvents like DMSO.[1][4] |
| Administering to Animals | • Double Nitrile Gloves• Chemical Splash Goggles• Lab Coat | To prevent accidental exposure during administration and handling of treated animals. |
| Waste Disposal | • Double Nitrile Gloves• Chemical Splash Goggles• Lab Coat | To protect against contact with contaminated waste materials.[8] |
Note: Always inspect PPE for integrity before use. Do not wear PPE outside of the designated laboratory area.[4]
Operational Plan: Step-by-Step Handling Protocol
A. Handling and Weighing the Solid Compound:
-
Prepare the Enclosure: Perform all manipulations of solid this compound within a certified chemical fume hood or a powder-containment enclosure.[4]
-
Don PPE: Wear the full PPE ensemble for handling solids as detailed in the table above.
-
Minimize Dust: Use wet-handling techniques where feasible (e.g., gently dampening powder with a solvent) to minimize dust generation.[4] Handle the compound gently, avoiding actions that could create airborne particles.
-
Weighing: Use the smallest amount of substance necessary for the experiment.[4]
-
Cleanup: After weighing, carefully decontaminate all surfaces and equipment (e.g., spatulas, weigh boats) with an appropriate solvent (such as ethanol (B145695) or isopropanol) followed by a cleaning agent. Dispose of cleaning materials as hazardous waste.
B. Preparing Stock and Working Solutions:
-
Solubility: this compound is soluble in DMSO.[1][2] For in vivo use, co-solvents such as corn oil may be required.[1]
-
Procedure: In a fume hood, slowly add the weighed compound to the solvent to avoid splashing.[4] If necessary, use sonication to aid dissolution.[1]
-
Storage: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1] Prepare fresh working solutions for in vivo experiments on the day of use.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][8][9]
Waste Segregation and Labeling:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, disposable gowns, weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, sealed, and compatible hazardous waste container. Do not pour any chemical waste down the drain.[8][10]
-
Sharps: Any chemically contaminated needles or blades must be disposed of in a labeled, puncture-resistant sharps container.[9]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a full list of the chemical contents, including this compound and any solvents.[1]
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[1]
Emergency Procedures
Spills:
-
For small spills, use a chemical spill kit to absorb the material. Decontaminate the area with an appropriate solvent. All cleanup materials must be disposed of as hazardous waste.
-
For large spills, evacuate the area, notify others, and contact your institution's EHS or emergency response team immediately.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. benchchem.com [benchchem.com]
- 5. intersolia.com [intersolia.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
